Ac-RLR-AMC
描述
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属性
分子式 |
C30H46N10O6 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1 |
InChI 键 |
DOIHRXFNOWSOMS-VABKMULXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Ac-RLR-AMC substrate for which proteasome subunit?
An In-depth Technical Guide to the Ac-RLR-AMC Substrate for Proteasome Activity Analysis
This guide provides a comprehensive overview of the this compound substrate for researchers, scientists, and drug development professionals. It details the substrate's specificity for proteasome subunits, presents quantitative data in a structured format, outlines a detailed experimental protocol, and includes visual diagrams of key concepts and workflows.
This compound Substrate Specificity
The fluorogenic peptide substrate Ac-Arg-Leu-Arg-AMC (this compound) is primarily utilized to measure the trypsin-like (T-L) activity of the proteasome, which is attributed to the β2 subunit of the 20S proteasome core particle. Upon cleavage of the peptide bond following the final Arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The resulting increase in fluorescence can be monitored over time to quantify the enzymatic activity.
While this compound is a valuable tool for assessing the β2 subunit's activity, it is important to note that some level of cross-reactivity with the β5 (chymotrypsin-like) and β1 (caspase-like) subunits may occur, although with significantly lower efficiency. For a complete and accurate profile of proteasome activity, it is recommended to use this compound in conjunction with other specific substrates, such as Suc-LLVY-AMC for the chymotrypsin-like activity (β5) and Z-LLE-AMC for the caspase-like activity (β1).
Quantitative Data Presentation
The following table summarizes key quantitative parameters associated with the use of this compound for measuring proteasome activity. Values can vary based on specific experimental conditions, including buffer composition and the source of the proteasome.
| Parameter | Value | Notes |
| Target Subunit | β2 (Trypsin-like activity) | Primary target of the this compound substrate. |
| Typical Substrate Concentration | 10 - 100 µM | The final concentration in the assay. |
| Excitation Wavelength | 360 - 380 nm | For the released AMC fluorophore. |
| Emission Wavelength | 460 - 480 nm | For the released AMC fluorophore. |
| Recommended Assay pH | 7.5 - 8.0 | Optimal for proteasome activity. |
| Assay Temperature | 37 °C | Standard for enzymatic assays. |
Detailed Experimental Protocol
This section provides a standard methodology for measuring the trypsin-like activity of the 20S proteasome using this compound.
A. Materials and Reagents
-
Purified 20S proteasome
-
This compound substrate
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
B. Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store this stock solution in aliquots at -20°C.
-
Dilute the purified 20S proteasome to a working concentration (e.g., 2 nM) in cold Proteasome Assay Buffer. Keep the enzyme on ice.
-
Prepare a substrate working solution by diluting the 10 mM stock solution into the Proteasome Assay Buffer to achieve the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of the diluted 20S proteasome solution to the appropriate wells of the 96-well plate.
-
For inhibitor studies, add the inhibitor to the wells containing the proteasome and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Include control wells containing 50 µL of Proteasome Assay Buffer without the enzyme to determine background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the microplate into a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the fluorescence readings of the sample wells.
-
Plot the background-corrected fluorescence units against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. This rate is directly proportional to the proteasome's trypsin-like activity.
-
Mandatory Visualizations
The following diagrams illustrate the substrate's relationship with the proteasome subunits and the general experimental workflow.
An In-depth Technical Guide on the Fluorogenic Substrate Ac-RLR-AMC
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC). It is intended for researchers, scientists, and drug development professionals engaged in the study of proteasome activity. This document details the substrate's spectral properties, experimental protocols for its use, and a visual representation of its enzymatic cleavage.
Core Properties of this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of the trypsin-like activity of the 26S proteasome.[1][2][3][4] The substrate comprises a three-amino-acid peptide sequence (Arg-Leu-Arg) recognized and cleaved by the proteasome. This peptide is conjugated to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the substrate is essentially non-fluorescent. Upon enzymatic hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity.[1][5]
Data Presentation: Spectroscopic Properties
The utility of this compound as a fluorogenic substrate is defined by the distinct spectral properties of the cleaved AMC fluorophore. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~380 nm | [1][2][3][4][6] |
| Emission Maximum (λem) | ~440 - 460 nm | [1][2][3][4][6] |
| Target Enzyme | 26S Proteasome | [1][2][3][4] |
| Cleavage Product | 7-amino-4-methylcoumarin (AMC) | [1] |
Note: The exact excitation and emission maxima of the released AMC can be influenced by buffer conditions and the specific instrumentation used.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization may be required for specific experimental conditions.
1. Reagent Preparation
-
Substrate Stock Solution:
-
Allow the lyophilized this compound solid to equilibrate to room temperature before opening.
-
Dissolve the peptide in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
Prepare an appropriate assay buffer. A common buffer for proteasome activity assays is 100 mM HEPES, pH 7.5, containing 5 mM DTT and 0.5 mM EDTA.[7] The optimal buffer composition may vary depending on the enzyme source.
-
-
Enzyme Solution:
-
Prepare a solution of the purified 26S proteasome or cell lysate containing the enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate cleavage over the desired assay time.
-
-
AMC Standard Solution:
-
For quantitative measurements of enzyme activity, prepare a stock solution of free 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO).
-
Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM). This curve will be used to convert relative fluorescence units (RFU) to the molar amount of product formed.[7][8]
-
2. General Protease Activity Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Assay Plate Setup: Add assay buffer to the wells of a microplate.
-
Substrate Addition: Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM). Add this to the wells.
-
Reaction Initiation: To start the reaction, add the enzyme solution to the wells. For negative controls, add an equivalent volume of assay buffer without the enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.[7][9]
-
Data Acquisition: Measure the increase in fluorescence intensity over time. Data is typically collected at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
3. Data Analysis
-
Calculate Reaction Velocity: Plot the fluorescence intensity (RFU) against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve, expressed as RFU/min.
-
Generate AMC Standard Curve: Plot the fluorescence intensity for each AMC standard concentration. Determine the linear equation (y = mx + c) that describes the relationship between fluorescence and molar concentration.
-
Quantify Enzyme Activity: Use the slope from the AMC standard curve to convert the reaction velocity from RFU/min to moles of AMC produced per minute.
Mandatory Visualization: Enzymatic Reaction Workflow
The following diagram illustrates the fundamental principle of the this compound assay, from the non-fluorescent substrate to the fluorescent product upon enzymatic cleavage.
Caption: Enzymatic cleavage of this compound by the 26S proteasome.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 6. This compound tfa — TargetMol Chemicals [targetmol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.igem.org [static.igem.org]
- 9. file.glpbio.com [file.glpbio.com]
Ac-RLR-AMC: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Ac-RLR-AMC (Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amino-4-methylcoumarin) is a key fluorogenic substrate for probing the trypsin-like activity of the 26S proteasome. This document provides an in-depth overview of its chemical properties, experimental applications, and the relevant biological pathways.
Core Properties and Specifications
This compound is a synthetic peptide composed of three amino acids—arginine, leucine, and arginine—with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. In its intact form, the molecule is non-fluorescent. However, upon cleavage of the amide bond between the C-terminal arginine and the AMC group by the proteasome, the highly fluorescent AMC is released. The resulting fluorescence can be quantified to measure the enzyme's activity.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Ac-Arg-Leu-Arg-AMC, this compound, TFA |
| CAS Number | 929903-87-7[1] |
| Molecular Formula | C₃₀H₄₆N₁₀O₆ |
| Molecular Weight | 642.75 g/mol [2][3] |
| Appearance | Lyophilized solid |
| Solubility | Soluble in 5% acetic acid |
Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | 380 nm[2][4] |
| Emission Maximum (λem) | 440-460 nm[2][4] |
Kinetic Parameters
| Property | Value |
| Enzyme | 26S Proteasome |
| Activity Measured | Trypsin-like |
| Km | 78 µM |
The Ubiquitin-Proteasome System (UPS)
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. The process, known as the ubiquitin-proteasome pathway, involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the proteasome. This compound is a valuable tool for studying the latter step, specifically the proteolytic activity of the 26S proteasome.
References
The Nexus of Innate Immunity and Protein Degradation: A Technical Guide to the Ac-RLR-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fluorogenic peptide substrate Ac-RLR-AMC, from its rational design and synthesis to its application in quantifying proteasome activity, particularly in the context of the RIG-I-Like Receptor (RLR) signaling pathway and the regulation of the Mitochondrial Antiviral Signaling (MAVS) protein.
Introduction: Bridging Antiviral Signaling and Proteasomal Activity
The innate immune system provides the first line of defense against viral pathogens. A key component of this system is the RLR pathway, which detects viral RNA in the cytoplasm and initiates a signaling cascade culminating in the production of type I interferons and other antiviral molecules. Central to this pathway is the MAVS protein, an adaptor located on the mitochondrial outer membrane. The activity and abundance of MAVS are tightly regulated to ensure a robust but controlled antiviral response. One critical regulatory mechanism is the ubiquitin-proteasome system (UPS), which targets MAVS for degradation, thereby attenuating the immune signal.
The this compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) substrate is a valuable tool for probing the activity of the 26S proteasome, the cellular machinery responsible for this degradation. By understanding the interplay between MAVS and the proteasome, researchers can gain insights into the regulation of innate immunity and identify potential therapeutic targets for viral diseases and inflammatory disorders.
The this compound Substrate: Discovery and Properties
Rational Design and Synthesis
The development of this compound is rooted in the substrate specificity of the 26S proteasome's distinct catalytic subunits. The proteasome possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The trypsin-like activity, primarily mediated by the β2 subunit, preferentially cleaves after basic amino acid residues.
The tripeptide sequence Arginine-Leucine-Arginine (RLR) was rationally designed to target this trypsin-like activity. Arginine, a basic amino acid, is placed at the P1 and P3 positions (relative to the cleavage site), which are known to be favorable for recognition and cleavage by the β2 subunit.[1][2] Leucine at the P2 position further enhances the substrate's affinity and specificity.
The peptide is N-terminally acetylated (Ac) to block degradation by aminopeptidases and C-terminally conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent due to quenching of the AMC fluorophore by the peptide. Upon cleavage of the amide bond between Arginine and AMC by the proteasome, the free AMC is released, resulting in a measurable increase in fluorescence.
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support.[3][4][5]
Quantitative and Physicochemical Data
A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Full Name | Acetyl-Arginyl-Leucyl-Arginyl-7-amino-4-methylcoumarin | [6][7] |
| CAS Number | 929903-87-7 | [6] |
| Molecular Formula | C29H45N9O6 (free base) | [3] |
| Molecular Weight | 642.4 g/mol (free base) | [3] |
| Excitation Wavelength | ~380 nm | [6][7][8] |
| Emission Wavelength | ~460 nm | [6][7][8] |
| Kₘ for 20S Proteasome | 78 µM | [9] |
| Target Enzyme | 26S Proteasome (Trypsin-like activity) | [6][8] |
| Solubility | Soluble in DMSO and 5% acetic acid | |
| Storage | Store at -20°C, protect from light | [8] |
The RLR-MAVS Signaling Pathway and its Regulation by the Proteasome
The RLR signaling pathway is a critical component of the innate immune response to viral infections. The core logic of this pathway and its intersection with the ubiquitin-proteasome system is depicted below.
Upon detection of viral RNA, RIG-I and MDA5 activate MAVS, leading to its aggregation on the mitochondrial membrane.[10] This MAVS signalosome then recruits downstream adaptors like TRAF proteins, leading to the activation of TBK1/IKKε kinases and subsequent phosphorylation of IRF3 and activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and pro-inflammatory cytokines.[10][11]
To prevent excessive inflammation, this pathway is tightly regulated. A key negative feedback loop involves the ubiquitination of MAVS. E3 ubiquitin ligases, such as TRIM25 and AIP4, catalyze the attachment of K48-linked polyubiquitin (B1169507) chains to MAVS.[12][13] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades MAVS, leading to the termination of the antiviral signal.[12][13]
Experimental Protocols
General Proteasome Activity Assay in Cell Lysates using this compound
This protocol describes a general method for measuring the trypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell culture of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors (optional, but do not use proteasome inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP
-
This compound substrate stock solution: 10 mM in DMSO
-
Proteasome inhibitor (e.g., MG132) stock solution: 10 mM in DMSO (for negative control)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of Lysis Buffer and incubating on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a black 96-well plate, add cell lysate (e.g., 20-50 µg of total protein) to each well.
-
For each sample, prepare a parallel well containing the same amount of lysate and a proteasome inhibitor (e.g., MG132 at a final concentration of 20 µM) to measure non-proteasomal activity.
-
Add Assay Buffer to each well to bring the final volume to 90 µl.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 10 µl of the this compound working solution to each well to initiate the reaction (final concentration will be 10 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of AMC release (fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate obtained from the inhibitor-treated wells from the rate of the corresponding untreated wells to determine the specific proteasome activity.
-
Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Workflow for Investigating the Effect of MAVS Degradation on Proteasome Activity
This experimental workflow outlines the steps to investigate how the activation of the RLR pathway and subsequent MAVS degradation impacts the overall trypsin-like activity of the proteasome.
Experimental Steps:
-
Induce RLR Signaling: Treat cells (e.g., HEK293T or A549) with a known RLR agonist, such as Poly(I:C) (a synthetic dsRNA analog) or Sendai virus, over a time course (e.g., 0, 2, 4, 8, 12 hours). Include untreated and proteasome inhibitor-treated (e.g., MG132) controls.
-
Cell Lysis and Sample Preparation: At each time point, harvest the cells and prepare cell lysates as described in Protocol 4.1.
-
Western Blot Analysis: Use a portion of the cell lysate to perform Western blotting to confirm the engagement of the RLR pathway and MAVS degradation. Probe for:
-
Total MAVS to observe its degradation.
-
Phosphorylated IRF3 (p-IRF3) as a marker of pathway activation.
-
Ubiquitinated MAVS (Ub-MAVS) by immunoprecipitation of MAVS followed by blotting for ubiquitin.
-
A loading control (e.g., β-actin or GAPDH).
-
-
Proteasome Activity Assay: Use the remaining portion of the cell lysate to perform the proteasome activity assay with this compound as described in Protocol 4.1.
-
Data Correlation: Correlate the temporal changes in MAVS protein levels (from Western blot) with the measured trypsin-like activity of the proteasome. An increase in MAVS degradation is expected to be accompanied by a corresponding increase in proteasome activity.
Conclusion and Future Directions
The this compound substrate is a powerful and specific tool for quantifying the trypsin-like activity of the 26S proteasome. Its application extends beyond general cell biology to the intricate field of immunology, particularly in dissecting the regulation of the MAVS-mediated antiviral response. By enabling the measurement of proteasomal activity in the context of RLR signaling, this substrate facilitates a deeper understanding of how the innate immune system is modulated.
Future research could focus on developing substrates with even greater specificity for the different proteasome subunits, including the immunoproteasome, which is induced during an immune response. Furthermore, the use of this compound in high-throughput screening assays could aid in the discovery of novel compounds that modulate proteasome activity, offering potential therapeutic avenues for a range of diseases, from viral infections to cancer and neurodegenerative disorders.
References
- 1. Global analysis of proteasomal substrate specificity using positional-scanning libraries of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved Sequence Preferences Contribute to Substrate Recognition by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. Solid-phase peptide synthesis under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. The MAVS Immune Recognition Pathway in Viral Infection and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAVS recruits multiple ubiquitin E3 ligases to activate antiviral signaling cascades | eLife [elifesciences.org]
- 12. MAVS ubiquitination by the E3 ligase TRIM25 and degradation by the proteasome is involved in type I interferon production after activation of the antiviral RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAVS ubiquitination by the E3 ligase TRIM25 and degradation by the proteasome is involved in type I interferon production after activation of the antiviral RIG-I-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis. At the heart of this system is the 26S proteasome, a sophisticated molecular machine responsible for the breakdown of proteins that are damaged, misfolded, or no longer needed. The catalytic activity of the proteasome is housed within its 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like, caspase-like, and trypsin-like. This guide provides a detailed exploration of the trypsin-like activity of the proteasome, a crucial component in cellular function and a key target in drug development.
The trypsin-like activity, primarily attributed to the β2 subunit of the 20S proteasome, is responsible for cleaving peptide bonds on the carboxyl side of basic amino acid residues, such as arginine and lysine. This activity is integral to the complete degradation of protein substrates into small peptides. Dysregulation of trypsin-like proteasome activity has been implicated in various diseases, including cancer, making it a subject of intense research and a promising target for therapeutic intervention.
Core Concepts of Trypsin-Like Proteasome Activity
The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings, with the outer two rings formed by α subunits and the inner two rings by β subunits. The catalytic sites are located on the interior of the β-rings, creating a secluded proteolytic chamber. The trypsin-like active sites are located on the β2 subunits.[1]
The degradation of proteins by the proteasome is a highly regulated process. Proteins targeted for degradation are typically tagged with a polyubiquitin (B1169507) chain, which is recognized by the 19S regulatory particle of the 26S proteasome. The 19S particle unfolds the substrate and translocates it into the 20S core for degradation. The coordinated action of the chymotrypsin-like, caspase-like, and trypsin-like activities ensures the efficient breakdown of the polypeptide chain into small peptides.
Quantitative Analysis of Trypsin-Like Proteasome Activity in Cancer Cell Lines
The level of proteasome activity, including its trypsin-like component, can vary significantly across different cell types and is often elevated in cancer cells to support their high metabolic and proliferative rates.[2] The following table summarizes the trypsin-like proteasome activity in a panel of human cancer cell lines, as measured by the cleavage of the fluorogenic substrate Boc-LRR-AMC. The activity is expressed in arbitrary fluorescence units (FU) per minute per microgram of total protein.
| Cell Line | Cancer Type | Trypsin-Like Activity (FU/min/µg protein) ± SD |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| H1299 | Lung Carcinoma | 3.1 ± 0.4 |
| HeLa | Cervical Cancer | 4.2 ± 0.5 |
| CaSki | Cervical Cancer | 3.8 ± 0.6 |
Data compiled from representative studies measuring proteasome activity.[3][4] It is important to note that absolute values can vary between experiments and laboratories due to differences in assay conditions and instrumentation.
Experimental Protocols for Measuring Trypsin-Like Proteasome Activity
Accurate measurement of trypsin-like proteasome activity is essential for research and drug development. The most common method involves the use of fluorogenic peptide substrates that mimic the natural cleavage sites of the β2 subunit.
Protocol 1: Fluorogenic Peptide Substrate Assay in Cell Lysates
This protocol describes the measurement of trypsin-like proteasome activity in cell lysates using the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC).[5][6][7]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.
-
Substrate Stock Solution: 10 mM Boc-LRR-AMC in DMSO.
-
Proteasome Inhibitor (for control): MG132 (10 mM in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in an appropriate volume of Lysis Buffer.
-
Homogenize the lysate by sonication or passage through a fine-gauge needle.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in Assay Buffer.
-
Prepare a substrate working solution by diluting the Boc-LRR-AMC stock solution to 100 µM in Assay Buffer.
-
For control wells, pre-incubate the cell lysate with a final concentration of 20 µM MG132 for 15 minutes at 37°C to inhibit proteasome activity.
-
Pipette 50 µL of cell lysate (with or without inhibitor) into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, for a final substrate concentration of 50 µM.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the inhibitor-treated control from the untreated samples to determine the specific trypsin-like proteasome activity.
-
Normalize the activity to the protein concentration of the lysate (e.g., in FU/min/µg protein).
-
Experimental Workflow Diagram
References
- 1. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Signal-induced degradation of I kappa B alpha requires site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Ac-RLR-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the fluorogenic peptide substrate Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC). Adherence to these guidelines is critical for ensuring the substrate's integrity and obtaining reliable, reproducible results in enzymatic assays.
Core Principles of this compound
This compound is a synthetic peptide substrate used to measure the trypsin-like activity of proteases, most notably the 26S proteasome.[1] The substrate consists of the tripeptide sequence Arg-Leu-Arg, which is recognized and cleaved by the target enzyme. This peptide is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched.[2] Enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety releases the free fluorophore, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][3][4]
The principle of the assay is visualized in the signaling pathway below.
Stability and Storage Conditions
The chemical stability of this compound is paramount for accurate quantification of enzyme activity. Degradation of the substrate can lead to a decreased signal-to-noise ratio or a complete loss of function. Stability is dependent on whether the product is in solid form or in solution.
Solid Form
As a lyophilized powder, this compound is relatively stable. However, proper storage is crucial to maximize its shelf life.
| Parameter | Condition | Recommended Duration | Notes |
| Temperature | -20°C to -70°C | ≥ 4 years[1] | A manual defrost freezer is recommended to avoid temperature fluctuations.[5] |
| +4°C | Short-term only (days) | Not recommended for long-term storage.[3] | |
| Ambient | Shipping only[1][3][4][5] | Upon receipt, store immediately at the recommended temperature.[5] | |
| Light | Protect from light | During entire storage period | The AMC fluorophore can be sensitive to photobleaching.[3][6] |
| Moisture | Store in a desiccated environment | During entire storage period | Peptide bonds are susceptible to hydrolysis. |
Solution Form
Once reconstituted, this compound is significantly less stable. The choice of solvent and storage conditions for stock solutions is critical.
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 6 months[7] | Aliquot to avoid repeated freeze-thaw cycles.[3][6] Solutions should be equilibrated to room temperature before use.[8] |
| -70°C | > 6 months (inferred) | Generally preferred for longer-term storage of solutions. | |
| 5% Acetic Acid | -20°C | Data not available | Mentioned as a solvent for solubilization.[1][3][6] Stability may be pH-dependent. |
Note: The stability of peptide substrates can be pH and temperature-dependent. Hydrolysis of peptide linkages can occur at both acidic and alkaline pH extremes.
Potential Degradation Pathways
The primary chemical degradation pathway for this compound during storage is the hydrolysis of its amide (peptide) bonds. This can occur at any of the peptide linkages or at the final amide bond connecting the C-terminal arginine to the AMC molecule. Hydrolysis of the Arg-AMC bond would result in a high background signal, as it mimics the enzymatic cleavage product. Hydrolysis of the internal peptide bonds would render the substrate unrecognizable by the target protease.
Experimental Protocol: this compound Stability Assessment
This protocol outlines a method to empirically determine the stability of an this compound stock solution under specific storage conditions. The principle is to measure the substrate's performance in a standardized enzyme activity assay after a period of storage.
Materials
-
This compound
-
Anhydrous DMSO
-
A purified, active protease with known activity against this compound (e.g., purified 20S or 26S proteasome)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
96-well black microplates (for fluorescence)
-
Fluorescence plate reader (Excitation ~380 nm, Emission ~440-460 nm)
Procedure
-
Prepare Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot and Store: Create multiple small aliquots of the stock solution. Store a control aliquot at -70°C. Store test aliquots under the desired stability-testing conditions (e.g., -20°C, 4°C, room temperature). Protect all aliquots from light.
-
Time Points: At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), retrieve one control aliquot and one test aliquot.
-
Prepare Working Solutions: Dilute the retrieved stock solutions into pre-warmed Assay Buffer to a working concentration (e.g., 200 µM). This concentration should be twice the final desired assay concentration.
-
Set Up Assay: In a 96-well plate, add 50 µL of the substrate working solution to triplicate wells for both the control and the test sample.
-
Initiate Reaction: Add 50 µL of the enzyme solution (pre-diluted in Assay Buffer to an optimal concentration) to each well to initiate the reaction. The final substrate concentration will be 100 µM. Include a "no enzyme" blank control.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader set to the appropriate wavelengths. Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Analyze Data:
-
Calculate the initial reaction velocity (V₀) for each sample by determining the slope of the linear portion of the fluorescence versus time curve.
-
Compare the V₀ of the test sample to the V₀ of the control (-70°C) sample.
-
Calculate the percentage of remaining activity: (V₀_test / V₀_control) * 100. A significant decrease in this percentage indicates degradation of the substrate under the test storage condition.
-
The following diagram illustrates the workflow for this stability assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 8. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]
A Technical Guide to the Principles and Practices of AMC-Based Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 7-amino-4-methylcoumarin (B1665955) (AMC)-based assays. These fluorogenic assays are a cornerstone of enzyme research and drug discovery, offering a sensitive and continuous method for measuring the activity of a wide range of enzymes, particularly proteases and caspases.
Core Principles of AMC-Based Assays
AMC-based assays leverage the fluorescent properties of the 7-amino-4-methylcoumarin (AMC) molecule. The core principle relies on a "turn-on" fluorescence mechanism that provides a high signal-to-noise ratio, making these assays exceptionally sensitive.[1]
The Mechanism of Action:
-
Quenched Substrate: The assay begins with a synthetic substrate, typically a peptide sequence recognized by the enzyme of interest, which is covalently linked to the AMC fluorophore via an amide bond.[2] In this conjugated state, the fluorescence of the AMC molecule is significantly quenched.[1] This quenching occurs because the peptide moiety alters the conjugated electron system of the fluorophore.[1] The intact substrate has distinct and weaker fluorescence (excitation ~330 nm, emission ~390 nm) compared to the free fluorophore.[1]
-
Enzymatic Cleavage: When the target enzyme is introduced, it recognizes its specific peptide sequence and catalyzes the hydrolysis of the amide bond.[2]
-
Signal Generation: This cleavage releases the free AMC molecule.[2] Unconjugated AMC is highly fluorescent, with typical excitation maxima ranging from 345-380 nm and emission maxima from 440-460 nm.[2]
-
Activity Measurement: The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.[2] This allows for the sensitive and continuous, real-time monitoring of enzyme activity.[2]
Quantitative Data Presentation
The quantitative data derived from AMC-based assays are crucial for characterizing enzyme kinetics and evaluating inhibitor potency. This data is most effectively presented in structured tables for clear comparison.
Table 1: Photophysical Properties of AMC Fluorophore
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | 345 - 380 | Optimal wavelength can vary with buffer conditions and instrumentation.[1] |
| Emission Maximum | 440 - 460 | The Stokes shift (separation between excitation and emission peaks) is large, minimizing background interference.[2] |
Table 2: Kinetic Parameters for Various Proteases with AMC-Based Substrates
Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The following values are for comparative purposes.
| Enzyme Class | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Serine Protease | Thrombin | H-Gly-Gly-Arg-AMC | 65 ± 4 | 74 ± 2 | 1.1 x 10⁶ |
| Thrombin | Z-Gly-Gly-Arg-AMC | 12 ± 1 | 96 ± 1 | 8.0 x 10⁶ | |
| Enteropeptidase | GD₄K-AMC | 25 | 65 | 2.6 x 10⁶ | |
| Cysteine Protease | Cathepsin B | Z-Arg-Arg-AMC | 200 | 2.5 | 1.25 x 10⁴ |
| Cathepsin K | Z-Phe-Arg-AMC | 48.5 ± 1.9 | 2.1 ± 0.4 | 4.4 x 10⁴ | |
| Cathepsin L | Z-Phe-Arg-AMC | 2.2 ± 0.2 | 7.5 ± 0.1 | 3.4 x 10⁶ | |
| Caspase | Caspase-3 / -7 | Ac-DEVD-AMC | 9.7 - 11 | N/A | N/A |
| Caspase-8 | Ac-IETD-AMC | N/A | N/A | N/A | |
| Caspase-9 | Ac-LEHD-AMC | High (e.g., 686) | N/A | N/A |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reproducible and reliable data.
Protocol for Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for an enzyme with a specific AMC-substrate.
Materials:
-
Purified enzyme of interest
-
AMC-conjugated peptide substrate
-
Assay Buffer (optimized for pH, ionic strength, and cofactors)
-
Anhydrous DMSO (for dissolving substrate)
-
Free AMC standard (for calibration curve)
-
Opaque, black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the AMC substrate in DMSO (e.g., 10 mM).
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) for the standard curve.
-
Prepare a working solution of the enzyme in cold assay buffer at a fixed concentration determined to provide a linear reaction rate.
-
-
Standard Curve:
-
Create a serial dilution of the free AMC stock solution in assay buffer to generate a standard curve (e.g., 0 to 10 µM).
-
Add these standards to wells in the 96-well plate.
-
Measure the fluorescence (Ex/Em ~360/460 nm) to generate a curve of Relative Fluorescence Units (RFU) vs. AMC concentration (µM). The slope of this line will be the conversion factor.
-
-
Substrate Dilution Series:
-
Prepare a series of dilutions of the AMC-substrate in assay buffer. The final concentrations should span a wide range, ideally from 0.1 to 10 times the expected Km.[5]
-
-
Assay Execution:
-
In the 96-well plate, add the different concentrations of the substrate to respective wells in triplicate.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence from substrate auto-hydrolysis.[5]
-
Pre-warm the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reactions by adding the fixed concentration of the enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate (e.g., 30-60 minutes).[5]
-
-
Data Analysis:
-
For each substrate concentration, plot RFU versus time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve (slope, in RFU/min).
-
Convert V₀ from RFU/min to a molar rate (e.g., µM/min) using the conversion factor from the AMC standard curve.[6]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.[5][7]
-
Protocol for Enzyme Inhibitor Screening
This protocol provides a framework for high-throughput screening of potential enzyme inhibitors.
Materials:
-
Same as the kinetic assay protocol.
-
Library of test compounds (potential inhibitors), typically dissolved in DMSO.
-
Known inhibitor (for positive control).
Procedure:
-
Reagent Preparation:
-
Prepare protease and AMC-substrate solutions as described previously. The substrate concentration is typically fixed at or near the Km value for sensitive detection of inhibition.
-
-
Plate Setup:
-
In a 96-well or 384-well plate, add a small volume (e.g., 1-2 µL) of each test compound to individual wells.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).[5]
-
-
Pre-incubation:
-
Add the diluted enzyme solution to each well.
-
Pre-incubate the plate for a specific time (e.g., 15-30 minutes) at the desired temperature to allow for the interaction between the enzyme and potential inhibitors.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AMC-substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the kinetic reaction rate as described in the previous protocol.
-
-
Data Analysis:
-
Calculate the reaction velocity (V₀) for each well.
-
Determine the percentage of inhibition for each compound using the following formula: % Inhibition = (1 - (V₀compound / V₀vehicle)) * 100
-
Promising "hits" can be further characterized by generating dose-response curves with a range of inhibitor concentrations to determine the IC₅₀ value.
-
Troubleshooting Common Issues
Low or No Signal
-
Cause: Inactive Enzyme
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment and always run a positive control if available.[1]
-
-
Cause: Substrate Degradation
-
Cause: Incorrect Instrument Settings
-
Solution: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC (e.g., Ex: ~360-380 nm, Em: ~440-460 nm).[1]
-
-
Cause: Suboptimal Assay Conditions
High Background Fluorescence
-
Cause: Substrate Autohydrolysis
-
Cause: Contaminated Reagents or Autofluorescent Compounds
-
Cause: Microplate Issues
Poor Reproducibility
-
Cause: Pipetting Inaccuracy
-
Solution: Use calibrated pipettes. When possible, prepare a master mix for the reaction components to minimize well-to-well variability from pipetting.[9]
-
-
Cause: Plate Edge Effects
-
Solution: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To minimize this, avoid using the outer wells or fill them with buffer or water.[1]
-
-
Cause: Inconsistent Reagent Handling
-
Solution: Thaw all components completely and mix gently but thoroughly before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of enzyme and substrate stocks.[9]
-
References
- 1. Caspase-9 holoenzyme is a specific and optimal pro-caspase-3 processing machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innopep.com [innopep.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. caymanchem.com [caymanchem.com]
- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ac-RLR-AMC Assay for Purified 26S Proteasome
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis. Its proteolytic activity is attributed to the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. The Ac-RLR-AMC assay is a sensitive and specific method for measuring the trypsin-like activity of the purified 26S proteasome. This assay utilizes the fluorogenic peptide substrate Ac-Arg-Leu-Arg-AMC (this compound). Upon cleavage by the proteasome's trypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[1][2] The resulting increase in fluorescence can be monitored over time to determine enzymatic activity. This application note provides a detailed protocol for performing the this compound assay with purified 26S proteasome, including data presentation and visualization of the experimental workflow.
Principle of the Assay
The fundamental principle of this assay is the enzymatic cleavage of a non-fluorescent substrate to yield a fluorescent product. The rate of the fluorescence increase is directly proportional to the proteasome's trypsin-like activity.
The reaction proceeds as follows:
Ac-Arg-Leu-Arg-AMC (non-fluorescent) ---(26S Proteasome - Trypsin-like activity)--> Ac-Arg-Leu-Arg + AMC (fluorescent)
Data Presentation
Quantitative Assay Parameters
The following table summarizes key quantitative parameters for the this compound assay with purified 26S proteasome.
| Parameter | Value | Notes |
| Enzyme | Purified 26S Proteasome | |
| Substrate | Ac-Arg-Leu-Arg-AMC (this compound) | Specific for trypsin-like activity |
| Excitation Wavelength | 380 nm | [1][2] |
| Emission Wavelength | 440-460 nm | [1][2] |
| Typical Enzyme Concentration | 1 nM (final concentration) | [3][4] |
| Typical Substrate Concentration | 10-100 µM (final concentration) | A starting concentration of 10 µM is often used.[3] |
| Km of this compound | 78 µM | [5] |
| Incubation Temperature | 37°C | [3][4] |
| Assay Vehicle | DMSO | For dissolving substrate and inhibitors |
Representative Inhibitor Data
This table provides examples of IC50 values for inhibitors targeting different activities of the proteasome. Note that specific inhibitors for the trypsin-like activity can be evaluated using this protocol.
| Inhibitor | Target Activity | Reported IC50 | Cell Line/System |
| Bortezomib | Chymotrypsin-like | 3.9 ± 0.49 nM | Calu6 cells |
| Compound 1 (non-covalent) | Chymotrypsin-like | 53 ± 16 nM | Calu6 cells |
Data presented here is for illustrative purposes. Actual IC50 values should be determined experimentally.[6]
Experimental Protocol
Materials and Reagents
-
Purified 26S Proteasome
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP.[3]
-
Proteasome inhibitor (e.g., MG132) for positive control
-
Black, flat-bottom 96-well assay plates
-
Fluorometric microplate reader
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Purified 26S Proteasome Working Solution: Dilute the purified 26S proteasome in cold assay buffer to the desired final concentration (e.g., 2 nM for a 1:1 addition to the reaction, resulting in a 1 nM final concentration). Keep on ice.
-
Inhibitor Stock Solution (for positive control): Prepare a stock solution of a known proteasome inhibitor (e.g., 10 mM MG132 in DMSO). Store at -20°C.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature before use.
Assay Procedure
-
Assay Plate Setup:
-
Add components to the wells of a black 96-well plate according to the table below. It is recommended to perform all assays in triplicate.
-
Blank (No Enzyme Control): Contains all reaction components except the enzyme. This is to determine the background fluorescence.
-
Negative Control (No Inhibitor): Contains all reaction components, including the enzyme, to measure the total activity.
-
Positive Control (Inhibitor): Contains all reaction components, including the enzyme and a known inhibitor, to confirm the assay can detect inhibition.
-
Test Compound: Contains all reaction components, including the enzyme and the compound to be tested.
-
| Well Type | Assay Buffer | Inhibitor/Vehicle | 26S Proteasome | This compound |
| Blank | X µL | Vehicle | - | Y µL |
| Negative Control | X µL | Vehicle | Z µL | Y µL |
| Positive Control | X µL | Inhibitor | Z µL | Y µL |
| Test Compound | X µL | Test Compound | Z µL | Y µL |
-
Pre-incubation:
-
Add the assay buffer, inhibitor/vehicle, and purified 26S proteasome to the appropriate wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows for any inhibitors to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM for a 1:1 addition to the reaction, resulting in a 10 µM final concentration).
-
Initiate the reaction by adding the this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis
-
Calculate the rate of reaction (slope): For each well, plot the fluorescence intensity versus time. The initial linear portion of the curve represents the rate of the reaction (RFU/min).
-
Subtract the blank: Subtract the average slope of the blank wells from the slopes of all other wells.
-
Determine Percent Inhibition: For inhibitor studies, calculate the percent inhibition using the following formula:
% Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100
-
IC50 Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the this compound assay with purified 26S proteasome.
Signaling Pathway Diagram
Caption: Principle of the this compound fluorogenic assay for 26S proteasome activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Proteasome Activity in Cell Lysates with Ac-RLR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central protease of this system, is a large multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[3][4] Its proteolytic activity is divided into three main types: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing or PGPH) activities.[4][5]
Dysregulation of proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][6] Therefore, accurate measurement of proteasome activity is essential for basic research and drug development.
This document provides detailed application notes and protocols for measuring the trypsin-like activity of the 26S proteasome in cell lysates using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC).[7][8][9] This substrate consists of a tripeptide sequence recognized by the proteasome, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1][10] Upon cleavage of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence that can be quantified to determine enzyme activity.[8][10]
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by the 26S proteasome. In its intact form, the substrate is minimally fluorescent. When the proteasome cleaves the peptide sequence, the highly fluorescent AMC molecule is liberated.[8][10] The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample. The fluorescence is typically measured using a microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[8][10]
Signaling Pathway and Experimental Workflow
To provide a clear overview, the following diagrams illustrate the ubiquitin-proteasome pathway and the experimental workflow for measuring proteasome activity.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Experimental workflow for the proteasome activity assay.
Detailed Experimental Protocols
A. Preparation of Cell Lysates
This protocol is designed for cells grown in a 60 mm dish. The volumes can be scaled up or down as needed.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 25 mM HEPES (pH 7.4), 10% glycerol, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT (add ATP and DTT fresh)[11]
-
Cell scraper
-
Microcentrifuge tubes (1.7 mL)
-
Sonicator
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[12][13]
-
Aspirate the PBS completely and add 400 µL of ice-cold Lysis Buffer to the dish.[12][13]
-
Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled 1.7 mL microcentrifuge tube.[12][13]
-
To ensure complete lysis, sonicate the cell suspension on ice. A typical setting is six 10-second bursts with at least 10-second recovery periods between bursts.[11]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[12][13]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[4]
B. Proteasome Activity Assay
This protocol is designed for a 96-well plate format. It is recommended to perform each measurement in duplicate or triplicate.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT (add ATP and DTT fresh)[14]
-
This compound substrate stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG-132, 10 mM in DMSO) for negative controls[4]
-
Free AMC standard (1 mM in DMSO) for standard curve[4]
-
Black, flat-bottom 96-well plate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
AMC Standard Curve Preparation:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 pmol/well).[4]
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
-
Assay Reaction Setup:
-
For each sample, prepare two wells: one for the total activity and one for the non-proteasomal activity (inhibitor control).
-
Add 25-50 µg of cell lysate to each well.[15] The optimal amount of lysate should be determined empirically for each cell type.
-
To the inhibitor control wells, add the proteasome inhibitor MG-132 to a final concentration of 20-50 µM. Add an equivalent volume of DMSO to the total activity wells.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound in Assay Buffer.
-
Add 10 µL of the this compound working solution to each well to achieve a final concentration of 100-200 µM.[15]
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Readings can be taken in kinetic mode (e.g., every 1-5 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 60 minutes).[12][13]
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes key quantitative parameters for the proteasome activity assay using this compound.
| Parameter | Value | Reference |
| Substrate | Ac-Arg-Leu-Arg-AMC (this compound) | [8] |
| Proteasome Activity Measured | Trypsin-like activity of the 26S proteasome | [7][8] |
| Excitation Wavelength | 360 - 380 nm | [8][10] |
| Emission Wavelength | 440 - 460 nm | [8][10] |
| Recommended Substrate Conc. | 100 - 200 µM | [15] |
| Recommended Cell Lysate | 25 - 50 µg total protein | [15] |
| Incubation Temperature | 37°C | [12][13] |
| Incubation Time | 30 - 60 minutes | [12][13] |
| Proteasome Inhibitor (Control) | MG-132 | [4] |
| MG-132 IC₅₀ (Chymotrypsin-like) | 18.5 µM (in C6 glioma cells) | [6] |
Data Analysis:
-
Background Subtraction: Subtract the fluorescence reading of the blank (assay buffer with substrate but no lysate) from all experimental readings.
-
Inhibitor Control: Subtract the fluorescence values of the inhibitor-treated samples from the corresponding untreated samples to determine the specific proteasome activity.
-
Standard Curve: Plot the fluorescence intensity of the AMC standards versus the amount of AMC (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Amount of AMC Released: Use the standard curve equation to convert the fluorescence units of your samples into the amount of AMC produced (in pmol).
-
Calculate Specific Proteasome Activity: The specific proteasome activity can be expressed as pmol of AMC released per minute per mg of total protein.
-
Formula: Specific Activity (pmol/min/mg) = (Amount of AMC released (pmol)) / (Incubation time (min) * Amount of protein in the well (mg))
-
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of cell culture media, as some components can be fluorescent.
-
Check for contamination of reagents or buffers.
-
Other proteases in the lysate may cleave the substrate. Ensure the use of a specific proteasome inhibitor to differentiate activities.[4]
-
-
Low Signal:
-
Increase the amount of cell lysate.
-
Increase the incubation time.
-
Check the activity of the proteasome in your lysate using a positive control if available.
-
Ensure the substrate has not degraded; store it properly, protected from light.
-
-
Non-linear Reaction Rate:
-
Substrate depletion may occur with very active lysates. Dilute the lysate or reduce the incubation time.
-
Ensure the reaction temperature is stable.
-
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and reliable method for measuring the trypsin-like activity of the 26S proteasome in cell lysates. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to accurately quantify proteasome activity, which is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Proteasome Assay in Cell Lysates [en.bio-protocol.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 11. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 14. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-RLR-AMC in In Vitro Proteasome Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive and specific measurement of the trypsin-like peptidase activity of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The trypsin-like activity is one of the three major proteolytic activities of the 20S proteasome core, cleaving peptide bonds on the C-terminal side of basic amino acid residues.
Upon enzymatic cleavage by the proteasome at the Arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released. The resulting fluorescence can be monitored kinetically, providing a quantitative measure of the proteasome's trypsin-like activity. This assay is a valuable tool for studying proteasome function, screening for proteasome inhibitors, and investigating the role of the ubiquitin-proteasome system in health and disease. This compound is particularly useful for assays involving the 26S proteasome.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in in vitro proteasome assays. These values can serve as a starting point for assay optimization.
| Parameter | Value | Proteasome Type | Notes | Source |
| Typical Working Concentration | 10 - 100 µM | Purified Proteasome / Cell Lysates | The optimal concentration may vary depending on the enzyme concentration and assay conditions. | [4] |
| Michaelis-Menten Constant (Km) | 78 µM | Purified Proteasome | This value indicates the substrate concentration at which the reaction rate is half of Vmax. | [4] |
| Excitation Wavelength (λex) | ~380 nm | Not Applicable | Optimal excitation wavelength for liberated AMC. | [1][2][3][4] |
| Emission Wavelength (λem) | ~460 nm | Not Applicable | Optimal emission wavelength for liberated AMC. | [1][2][3][4] |
Diagrams
Ubiquitin-Proteasome Signaling Pathway
Caption: The ubiquitin-proteasome pathway leading to protein degradation and this compound cleavage.
Experimental Workflow for In Vitro Proteasome Assay
Caption: A step-by-step workflow for the in vitro proteasome activity assay using this compound.
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a 10 mM stock solution, dissolve the substrate in anhydrous DMSO. For example, for 1 mg of this compound (MW: ~757.9 g/mol with TFA salt), add approximately 132 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
b. 1x Assay Buffer: The optimal buffer composition can vary depending on the type of proteasome being assayed (20S vs. 26S).
-
For 26S Proteasome Activity (ATP-dependent):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
2 mM ATP
-
Prepare with high-purity water. This buffer should be made fresh or stored in aliquots at -20°C. Add ATP and DTT fresh before use.
-
-
For 20S Proteasome Activity:
-
20 mM Tris-HCl, pH 7.5
-
1 mM DTT
-
For some applications, a low concentration of SDS (e.g., 0.01-0.035%) can be included to activate the 20S proteasome.
-
c. Proteasome Sample:
-
Purified Proteasome: Dilute the purified 20S or 26S proteasome to the desired working concentration in 1x Assay Buffer. Keep the enzyme on ice.
-
Cell or Tissue Lysates: Prepare lysates using a non-denaturing lysis buffer (e.g., 10 mM Tris-HCl pH 7.8, 0.5 mM DTT, 5 mM ATP, 5 mM MgCl₂). Avoid using protease inhibitors that may interfere with proteasome activity. Determine the total protein concentration of the lysate using a standard method like the BCA assay.
In Vitro Proteasome Activity Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare the 96-well plate: Use an opaque, black 96-well plate to minimize background fluorescence and light scattering.
-
Set up the reactions: For each sample, prepare at least two wells: one for the total activity and one for the non-proteasomal background activity (inhibitor control).
-
Total Activity Wells:
-
Add 80 µL of 1x Assay Buffer.
-
Add 10 µL of your proteasome sample (e.g., diluted purified enzyme or cell lysate).
-
Add 10 µL of vehicle (e.g., DMSO or buffer used for the inhibitor).
-
-
Inhibitor Control Wells:
-
Add 80 µL of 1x Assay Buffer.
-
Add 10 µL of your proteasome sample.
-
Add 10 µL of a potent proteasome inhibitor (e.g., MG-132 at a final concentration of 20-50 µM).
-
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the proteasome in the control wells.
-
Initiate the reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock in 1x Assay Buffer. For a final concentration of 100 µM in a 100 µL reaction, you would need a 1 mM working solution (10x).
-
Add 10 µL of the this compound working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
AMC Standard Curve (Optional but Recommended):
-
To convert relative fluorescence units (RFU) to the amount of product formed (moles of AMC), prepare a standard curve using free AMC.
-
Create a series of dilutions of a known concentration of AMC in 1x Assay Buffer in the same 96-well plate.
-
Measure the fluorescence of the standards under the same conditions as the assay.
-
Data Analysis
-
Plot the data: For each well, plot the fluorescence intensity (RFU) against time (minutes).
-
Calculate the reaction rate: Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve. The rate is expressed as RFU/min.
-
Determine Proteasome-Specific Activity:
-
Calculate the average rate for the total activity replicates.
-
Calculate the average rate for the inhibitor control replicates.
-
Subtract the average rate of the inhibitor control from the average rate of the total activity to obtain the proteasome-specific rate.
-
Proteasome-Specific Rate = Rate(Total Activity) - Rate(Inhibitor Control)
-
-
Quantify Activity (using AMC standard curve):
-
Use the slope of the AMC standard curve (RFU/pmol) to convert the proteasome-specific rate (RFU/min) into the amount of AMC produced per minute (pmol/min).
-
Normalize this value to the amount of protein in the well (e.g., mg) to express the specific activity in units such as pmol/min/mg.
-
Concluding Remarks
The use of this compound provides a robust and sensitive method for the in vitro assessment of the trypsin-like activity of the proteasome. Careful optimization of substrate and enzyme concentrations, along with appropriate controls, is essential for generating reliable and reproducible data. These protocols offer a comprehensive framework for researchers to employ this valuable tool in their studies of the ubiquitin-proteasome system.
References
Application Note and Protocol for Inhibitor Screening using Ac-RLR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The trypsin-like activity, which cleaves after basic amino acid residues, is a key target for the development of therapeutic agents against various diseases, including cancer and inflammatory disorders.
This application note provides a detailed protocol for screening inhibitors of the 26S proteasome's trypsin-like activity using the fluorogenic substrate Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC). Cleavage of this compound by the proteasome releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, providing a sensitive and continuous measure of enzymatic activity.[1][2] The excitation and emission maxima for AMC are approximately 380 nm and 440-460 nm, respectively.
Assay Principle
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by the trypsin-like activity of the 26S proteasome. This cleavage liberates the highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency.
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome protein degradation pathway.
Experimental Workflow
Caption: General workflow for 26S proteasome inhibitor screening.
Materials and Reagents
-
Enzyme: Purified 26S Proteasome
-
Substrate: this compound (Acetyl-Arg-Leu-Arg-AMC)
-
Inhibitor: Known proteasome inhibitor (e.g., (R)-MG132) for positive control, and test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.1 mM ATP, 0.5 mM MgCl₂
-
Solvent: DMSO (for dissolving substrate and compounds)
-
Microplate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm, capable of kinetic measurements at 37°C.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, bring the buffer to room temperature.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration should be at or near the Km value (Km for purified proteasome is approximately 78 µM).
-
Enzyme Preparation: Dilute the purified 26S proteasome in cold assay buffer to a concentration that yields a linear rate of fluorescence increase for at least 30-60 minutes. The optimal enzyme concentration should be determined empirically.
-
Compound and Control Preparation:
-
Test Compounds: Prepare a series of dilutions of the test compounds in DMSO. Then, dilute these further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity.
-
Positive Control: Prepare a dilution series of a known proteasome inhibitor (e.g., (R)-MG132) in the same manner as the test compounds.
-
Negative Control (Vehicle): Prepare a solution containing the same final concentration of DMSO as the test compound wells.
-
No-Enzyme Control: Assay buffer without the 26S proteasome.
-
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
Add 88 µL of the diluted 26S proteasome solution to each well, except for the no-enzyme control wells. For the no-enzyme control, add 88 µL of assay buffer.
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the working substrate solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
Data Presentation
Table 1: Quantitative Data for 26S Proteasome Trypsin-Like Activity Assay
| Parameter | Value | Notes |
| Substrate | This compound | Fluorogenic substrate for trypsin-like activity. |
| Excitation Wavelength | ~380 nm | Optimal for AMC fluorophore. |
| Emission Wavelength | ~440-460 nm | Optimal for AMC fluorophore. |
| Km for purified proteasome | ~78 µM | Michaelis-Menten constant. |
| Recommended Substrate Conc. | 50-100 µM | At or above Km for optimal activity measurement. |
| Positive Control Inhibitor | (R)-MG132 | A known potent proteasome inhibitor. |
| IC50 of (R)-MG132 (Trypsin-Like Activity) | 34.4 µM | Reference value for assay validation.[3] |
| Z'-factor | > 0.5 | For a robust high-throughput screening assay. |
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Background Subtraction: Subtract the average rate of the no-enzyme control wells from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = (1 - (Rateinhibitor / Ratevehicle)) x 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the test compound.
-
Ratevehicle is the reaction rate in the presence of the vehicle control (DMSO).
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Assay Quality Control (Z'-factor): For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. The Z'-factor is calculated using the signals from the positive and negative controls:
Z' = 1 - ( (3 * SDpositive_control + 3 * SDnegative_control) / |Meanpositive_control - Meannegative_control| )
Where:
-
SD is the standard deviation.
-
The positive control is the well with a high concentration of a known inhibitor (maximum inhibition).
-
The negative control is the vehicle control (no inhibition).
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A value between 0 and 0.5 is acceptable, while a value less than 0 is not suitable for screening.
-
References
Kinetic Analysis of Proteasome Activity with Ac-RLR-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its activity is a key target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases. The proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The fluorogenic peptide substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC), is a specific substrate for the trypsin-like activity of the proteasome. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, providing a sensitive and continuous measure of enzymatic activity. This document provides detailed application notes and protocols for the kinetic analysis of proteasome activity using this compound.
Principle of the Assay
The kinetic analysis of proteasome activity using this compound is based on the enzymatic cleavage of the peptide bond between Arginine and AMC. This reaction releases the fluorophore AMC, which can be detected by measuring the increase in fluorescence intensity over time. The initial rate of the reaction is directly proportional to the proteasome's trypsin-like activity under conditions where the substrate is not limiting. By measuring the reaction rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km and Vmax, can be determined.
Caption: Principle of the proteasome activity assay using this compound.
Data Presentation
While specific Km and Vmax values for this compound with purified proteasome are not consistently reported across the literature and can vary based on experimental conditions (e.g., proteasome source, purity, buffer composition), the following table outlines the expected kinetic parameters for trypsin-like activity of the 20S proteasome with a comparable substrate, Bz-VGR-MCA, to provide a reference. Researchers should determine these values empirically for their specific experimental setup.
| Substrate | Proteasome Type | Km (µM) | Vmax (pmol/100 ng/h) | Reference Conditions |
| Bz-VGR-MCA | 20S (mouse fibroblast) | 64 | 320 | Assayed with purified 20S proteasomes.[1] |
| Bz-VGR-MCA (IFN-γ treated) | 20S (mouse fibroblast) | 64 | 280 | Assayed with purified 20S proteasomes from IFN-γ treated cells.[1] |
Experimental Protocols
I. Reagent Preparation
1. Proteasome Assay Buffer (PAB):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
2 mM ATP
-
Prepare fresh and keep on ice.
2. This compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C, protected from light.
3. Purified Proteasome or Cell Lysate:
-
Purified 26S Proteasome: Dilute the purified proteasome to a working concentration (e.g., 1-5 nM) in PAB.[2] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Cell Lysate: Prepare cell lysates by homogenizing cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP). Centrifuge to pellet cell debris and collect the supernatant. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
4. AMC Standard Curve:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions in PAB to generate a standard curve ranging from 0 to 100 µM.
II. Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining proteasome kinetic parameters with this compound.
III. Detailed Protocol for Determining Km and Vmax
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in PAB to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km. A typical starting range would be 1 µM to 200 µM.
-
Set up the Reaction Plate:
-
Use a black, opaque 96-well plate to minimize background fluorescence.
-
Add 50 µL of PAB to each well.
-
Add 25 µL of the appropriate this compound dilution to each well.
-
Include wells for a "no enzyme" control (add 25 µL of PAB instead of proteasome solution) and a "no substrate" control (add 25 µL of PAB instead of substrate).
-
-
Equilibrate the Plate: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add 25 µL of the diluted proteasome solution (or cell lysate) to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve. The slope of this linear region represents the initial rate of the reaction.
-
Convert the fluorescence units to the concentration of AMC released using the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the experimental setup and data analysis for the kinetic study.
Caption: Logical flow from experimental setup to kinetic parameter determination.
Conclusion
The use of this compound provides a specific and sensitive method for the kinetic analysis of the trypsin-like activity of the proteasome. The protocols outlined in this document offer a robust framework for researchers to determine key kinetic parameters, which are essential for understanding proteasome function and for the development of novel therapeutic agents targeting this crucial cellular machinery. It is important to note that kinetic parameters should be determined under well-defined and consistent experimental conditions to ensure reproducibility and accuracy of the results.
References
Preparation of Ac-RLR-AMC Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is a fluorogenic substrate primarily utilized to measure the trypsin-like peptidase activity of the 26S and 20S proteasomes.[1][2] This tripeptide substrate is non-fluorescent in its intact state.[3] Upon enzymatic cleavage at the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (B1665955) (AMC), the highly fluorescent AMC is released.[1][3][4] The resulting fluorescence can be quantified to determine enzyme activity and is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2][5][6] This substrate is a valuable tool for inhibitor screening and kinetic analysis of proteasome activity.[2]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 642.4 g/mol | [3] |
| Excitation Wavelength | 360 - 380 nm | [1][2][4] |
| Emission Wavelength | 440 - 460 nm | [1][2][4] |
| Recommended Solvents | DMSO, 5% Acetic Acid, Methanol, or Aqueous Solutions | [2][7] |
| Typical Working Concentration | 10 - 100 µM | [2] |
| Km with Purified Proteasome | 78 µM | [2] |
| Long-term Storage of Lyophilized Powder | -20°C to -70°C | [1][8] |
| Stock Solution Storage | -20°C (up to one month) or -80°C (up to six months) | [9][10] |
| Stability | ≥ 4 years (lyophilized at -20°C) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you would need approximately 6.42 mg of the powder.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. It is recommended to add the solvent directly to the vial if possible to ensure all the powder is recovered.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[9][10] Protect the stock solution from light.[2]
Note: When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before diluting to the final working concentration in your assay buffer.[9]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing and using this compound stock solution.
Signaling Pathway Context
This compound is a substrate for the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The diagram below illustrates the general mechanism of action of this compound in a proteasome activity assay.
Caption: Mechanism of this compound cleavage by the proteasome.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Ac-Leu-Leu-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 7. Enzo Life Sciences Ac-Arg-Leu-Arg-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fluorogenic Peptide Substrate Assays in a 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate Ac-RLR-AMC. While the query specifically mentioned the "this compound assay" in the context of inflammasome research, it is critical to note that this compound is primarily a substrate for measuring the trypsin-like activity of the 26S proteasome.[1]
Inflammasome activation is typically quantified by measuring the activity of caspase-1. For this purpose, a different substrate, such as Ac-YVAD-AFC, is the standard choice.[2][3][4][5][6]
To comprehensively address the user's interest, this document presents two separate protocols:
-
26S Proteasome Activity Assay using this compound: For the direct application of the specified substrate.
-
Caspase-1 Activity Assay using Ac-YVAD-AFC: As the standard method for quantifying inflammasome activation.
Part 1: 26S Proteasome Activity Assay with this compound
Application Notes
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes.[7][8][9] The 26S proteasome is a large multi-catalytic protease complex that degrades ubiquitinated proteins.[10] It possesses three major types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.
The this compound assay is a sensitive method to specifically measure the trypsin-like activity of the 26S proteasome. The substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (this compound), is a non-fluorescent peptide sequence that is specifically cleaved by the proteasome's trypsin-like activity. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The rate of AMC release, measured fluorometrically, is directly proportional to the proteasome's enzymatic activity.[1]
This assay is valuable for screening potential proteasome inhibitors or activators, studying the regulation of proteasome activity in various disease states, and assessing cellular stress responses.
Signaling Pathway: Ubiquitin-Proteasome Degradation
The following diagram illustrates the general pathway of protein degradation via the ubiquitin-26S proteasome system.
Caption: Ubiquitin-Proteasome protein degradation pathway.
Experimental Workflow: this compound Assay
This diagram outlines the key steps for performing the proteasome activity assay in a 96-well plate.
Caption: Workflow for the 26S Proteasome this compound assay.
Protocol: 26S Proteasome Activity Assay
Materials:
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
Cell lysis buffer (e.g., RIPA buffer without protease inhibitors)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
Cultured cells (treated and untreated controls)
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to desired confluency and apply experimental treatments.
-
Wash cells with cold PBS and harvest.
-
Lyse cells in a suitable lysis buffer on ice for 30 minutes. Crucially, do not use protease inhibitors as they will interfere with the assay.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Setup:
-
Dilute cell lysates to a consistent concentration (e.g., 1-2 mg/mL) with assay buffer.
-
In a 96-well black plate, add 20-50 µg of protein per well. Adjust the volume in each well to 90 µL with assay buffer.
-
Include control wells:
-
Blank: 100 µL of assay buffer (no lysate, no substrate).
-
Substrate Control: 90 µL of assay buffer + 10 µL of substrate solution.
-
Inhibitor Control (Optional): Lysate + specific proteasome inhibitor (e.g., MG-132) to confirm activity is from the proteasome.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer. A typical final concentration in the well is between 10-100 µM.[4] For a 100 µL final volume, prepare a 10X stock and add 10 µL to each well.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Control wells) from all sample readings.
-
Determine the rate of reaction (Vmax) from the linear portion of the fluorescence vs. time curve.
-
Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/mg protein).
-
Compare the activity between different treatment groups.
-
Quantitative Data Summary: Proteasome Assay
| Parameter | Recommended Range/Value | Notes |
| Protein per well | 20 - 50 µg | Optimize based on cell type and proteasome abundance. |
| This compound Conc. | 10 - 100 µM | Higher concentrations may be needed depending on enzyme kinetics.[4] |
| Excitation Wavelength | ~380 nm | Consult substrate datasheet for optimal wavelengths.[1] |
| Emission Wavelength | ~440-460 nm | Consult substrate datasheet for optimal wavelengths.[1] |
| Incubation Temp. | 37°C | Optimal temperature for most mammalian proteasomes. |
| Reading Interval | 1 - 2 minutes | For kinetic analysis. |
| Total Read Time | 30 - 60 minutes | Ensure you capture the linear phase of the reaction. |
Part 2: Caspase-1 Activity Assay with Ac-YVAD-AFC
Application Notes
Inflammasomes are multi-protein complexes that form in the cytosol in response to pathogenic microbes and sterile danger signals.[11] A hallmark of inflammasome activation is the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[12] Active caspase-1 is a protease responsible for cleaving pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and for cleaving Gasdermin D to induce pyroptosis, a pro-inflammatory form of cell death.[11]
The Ac-YVAD-AFC assay is the gold-standard method for directly measuring caspase-1 activity. The substrate contains the peptide sequence YVAD, which is specifically recognized and cleaved by caspase-1.[4][5] Cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which has a distinct fluorescence profile from the uncleaved substrate. The assay measures the end-point or kinetic release of AFC, which is proportional to caspase-1 activity.[2][4][5]
Signaling Pathway: Canonical NLRP3 Inflammasome Activation
The diagram below shows a simplified two-signal model for the activation of the well-characterized NLRP3 inflammasome.
Caption: Canonical NLRP3 Inflammasome activation pathway.
Experimental Workflow: Ac-YVAD-AFC Assay
This diagram outlines the key steps for performing the caspase-1 activity assay in a 96-well plate.
Caption: Workflow for the Caspase-1 Ac-YVAD-AFC assay.
Protocol: Caspase-1 Activity Assay
Materials:
-
Caspase-1 Assay Kit (containing Ac-YVAD-AFC substrate, Lysis Buffer, Reaction Buffer, DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
Immune cells (e.g., THP-1 monocytes, primary macrophages)
-
Inflammasome activators (e.g., LPS, Nigericin, ATP)
Procedure:
-
Cell Culture and Treatment (Inflammasome Activation):
-
Plate cells (e.g., PMA-differentiated THP-1 cells) in a culture plate.
-
Priming (Signal 1): Treat cells with LPS (e.g., 200 ng/mL) for 3-4 hours to induce expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Stimulate the primed cells with an NLRP3 activator like Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
Include an untreated control (no LPS, no activator) and a primed-only control (LPS only).
-
-
Cell Lysate Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well, for a final concentration of 50 µM.[5]
-
Mix gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][5]
-
Measure the fluorescence intensity using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[2][3][4][5][6]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank well (buffer only) from all readings.
-
Calculate the fold-increase in caspase-1 activity by comparing the fluorescence of treated samples to the untreated control.
-
Quantitative Data Summary: Caspase-1 Assay
| Parameter | Recommended Range/Value | Notes |
| Protein per well | 50 - 200 µg | Higher protein amounts may be needed for low activity. |
| Ac-YVAD-AFC Conc. | 50 µM | Standard concentration for most commercial kits.[5] |
| Excitation Wavelength | ~400 nm | Specific for the AFC fluorophore.[3][4] |
| Emission Wavelength | ~505 nm | Specific for the AFC fluorophore.[3][4] |
| Incubation Temp. | 37°C | Optimal for caspase-1 enzymatic activity.[4][5] |
| Incubation Time | 1 - 2 hours | Longer times may increase signal but also background.[4][5] |
| DTT Final Conc. | 10 mM | Required to maintain the reduced state of caspase-1's catalytic cysteine.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubpbio.com [ubpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abcam.com [abcam.com]
- 5. abcam.com [abcam.com]
- 6. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. THE UBIQUITIN 26S PROTEASOME PROTEOLYTIC PATHWAY - ProQuest [proquest.com]
- 9. The Ubiquitin–26S Proteasome Pathway and Its Role in the Ripening of Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols for Caspase-1 Kinetic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.[1][2][3] Active caspase-1 is a cysteine protease responsible for the processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Dysregulation of the inflammasome and caspase-1 activity is implicated in a variety of inflammatory diseases, making caspase-1 a key target for therapeutic intervention.
This document provides a detailed protocol for a kinetic assay to measure caspase-1 activity using the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC). This assay is a fundamental tool for studying inflammasome activation, screening for caspase-1 inhibitors, and characterizing the kinetic properties of the enzyme.
Principle of the Assay
The kinetic assay is based on the enzymatic cleavage of the peptide substrate Ac-YVAD-AMC by caspase-1. The substrate consists of the preferred caspase-1 recognition sequence (YVAD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the caspase-1 activity and can be monitored over time using a fluorescence plate reader. The excitation and emission maxima for AMC are approximately 380 nm and 460 nm, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and the general workflow of the Ac-YVAD-AMC kinetic assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant active human Caspase-1
-
Substrate: Ac-YVAD-AMC (stock solution in DMSO)
-
Inhibitor (Optional): Ac-YVAD-cmk (selective Caspase-1 inhibitor)[4][5][6]
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5
-
Microplate: 96-well, black, flat-bottom microplate
-
Instrumentation: Fluorescence microplate reader with kinetic measurement capabilities
Assay Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and keep it on ice.
-
Thaw the recombinant Caspase-1 and Ac-YVAD-AMC substrate on ice.
-
Prepare a series of dilutions of the Ac-YVAD-AMC substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).
-
If testing inhibitors, prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Enzyme and Inhibitor Addition:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant active Caspase-1 to each well (final concentration will vary depending on the specific activity of the enzyme lot, typically in the low nanomolar range).
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the fluorogenic substrate (Ac-YVAD-AMC) to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at 1-minute intervals for 30-60 minutes.
-
Excitation wavelength: ~380 nm
-
Emission wavelength: ~460 nm
-
-
Data Presentation and Analysis
The raw data will be in the form of relative fluorescence units (RFU) over time. The initial velocity (V₀) of the reaction is determined from the linear portion of the fluorescence versus time plot.
Michaelis-Menten Kinetics
To determine the Michaelis constant (Km) and maximum velocity (Vmax), the initial velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
| Parameter | Description | Typical Value Range for Caspase-1 |
| Km | Substrate concentration at which the reaction rate is half of Vmax. It represents the affinity of the enzyme for the substrate. | 10 - 50 µM |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Dependent on enzyme purity and activity |
| kcat/Km | The catalytic efficiency of the enzyme. | > 1 x 10⁵ M⁻¹s⁻¹ |
Note: The actual values can vary depending on the specific experimental conditions, including buffer composition, pH, and temperature.
Inhibitor Analysis
For inhibitor studies, the initial velocities are measured at a fixed substrate concentration and varying inhibitor concentrations. The data can be used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of data analysis for determining enzyme kinetic parameters.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome activation and assembly at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols for Studying Proteasome Function in Cancer Cells Using Ac-RLR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins. It plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer cells, the UPS is often hyperactive to support rapid proliferation and to degrade tumor suppressor proteins. This dependency makes the proteasome an attractive target for cancer therapy.
Ac-RLR-AMC (Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the trypsin-like activity of the 26S proteasome, which is one of the three major proteolytic activities of this complex. Upon cleavage by the proteasome, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified to determine the rate of proteasome activity. These application notes provide a comprehensive guide to using this compound for studying proteasome function in cancer cells, including detailed protocols and data interpretation.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the peptide substrate by the trypsin-like activity of the proteasome. The substrate, this compound, is non-fluorescent. When the proteasome cleaves the bond between the peptide and the AMC molecule, the liberated AMC fluoresces upon excitation at approximately 380 nm, with an emission maximum at around 460 nm. The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample.
Data Presentation
Table 1: Inhibition of Trypsin-Like Proteasome Activity by Carfilzomib in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) for Trypsin-Like Activity |
| Multiple Myeloma (composite of 8 lines) | 379 ± 107 |
| Data represents the mean ± standard deviation of the IC50 values for carfilzomib's inhibition of the trypsin-like activity of the 26S proteasome in eight different multiple myeloma cell lines after a 1-hour exposure.[1] |
Table 2: Effect of Bortezomib on Trypsin-Like Proteasome Activity in Multiple Myeloma Cells
| Cell Line | Bortezomib Concentration | Inhibition of Trypsin-Like Activity |
| RPMI8226 | Not specified | ~33% reduction (1.5-fold decrease) |
| Data from a study on RPMI8226 multiple myeloma cells treated with bortezomib.[2] |
Table 3: Baseline Proteasome Activity in Resistant Multiple Myeloma Cells
| Cell Line | Condition | Relative Trypsin-Like Activity |
| MM1S | Wild-Type | Significantly lower than resistant lines |
| MM1S/R BTZ | Bortezomib-Resistant | Significantly higher than wild-type |
| MM1S/R CFZ | Carfilzomib-Resistant | Significantly higher than wild-type |
| Qualitative summary indicating that the baseline trypsin-like activity of the proteasome is significantly higher in bortezomib- and carfilzomib-resistant multiple myeloma cell lines compared to the sensitive parental cell line.[3] |
Experimental Protocols
This section provides a detailed methodology for measuring the trypsin-like activity of the proteasome in cancer cell lysates using this compound.
Materials and Reagents
-
Cancer cell lines of interest (e.g., multiple myeloma, breast cancer, prostate cancer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM EGTA, 2 mM ATP, 1 mM DTT (prepare fresh)
-
Proteasome Inhibitor (for negative control, e.g., MG-132)
-
This compound substrate (stock solution in DMSO, typically 10 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
7-amino-4-methylcoumarin (AMC) standard (for calibration curve)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
-
Protein quantification assay kit (e.g., BCA or Bradford)
Protocol 1: Preparation of Cancer Cell Lysates
-
Cell Culture: Culture cancer cells to the desired confluency (typically 70-80%) in appropriate cell culture flasks or plates.
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells, collect the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100-200 µL for a 10 cm plate).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate, and transfer it to a fresh pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method. This is crucial for normalizing the proteasome activity.
-
Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Proteasome Trypsin-Like Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in a 96-well black plate. A typical range would be from 0 to 200 µM.
-
The final volume in each well should be 100 µL.
-
-
Assay Setup:
-
In a separate 96-well black plate, add a specific amount of cell lysate protein to each well (e.g., 20-50 µg).
-
For each sample, prepare a parallel well containing the same amount of lysate plus a proteasome inhibitor (e.g., 20 µM MG-132) to determine the non-proteasomal activity.
-
Add Assay Buffer to each well to bring the total volume to 90 µL.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the well should be between 10-100 µM.
-
Add 10 µL of the this compound working solution to each well to start the reaction (final volume will be 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each sample (change in fluorescence units per minute).
-
Subtract the rate obtained from the inhibitor-treated wells from the corresponding untreated wells to get the specific proteasome activity.
-
Use the AMC standard curve to convert the fluorescence units into the amount of AMC produced (pmol/min).
-
Normalize the proteasome activity to the amount of protein in the lysate (e.g., pmol/min/mg of protein).
-
Visualizations
Ubiquitin-Proteasome Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow for this compound Proteasome Activity Assay
Caption: Workflow for measuring proteasome activity using this compound.
References
Application Notes and Protocols: Ac-YVAD-AMC for Caspase-1 Activity in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the fluorogenic substrate Ac-YVAD-AMC in the investigation of Caspase-1 activity, a key enzyme implicated in the neuroinflammatory processes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Introduction: The Role of Caspase-1 in Neurodegenerative Diseases
Neuroinflammation is a critical component in the pathogenesis of several neurodegenerative diseases. The innate immune system's inflammasomes, particularly the NLRP3 inflammasome, are central to this process. Upon activation by pathological triggers, such as amyloid-β (Aβ) plaques in Alzheimer's disease, the NLRP3 inflammasome is assembled.[1][2][3] This assembly leads to the activation of Caspase-1.
Activated Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory cascade. It cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[4] These cytokines are potent mediators of inflammation and can contribute to the neuronal damage observed in neurodegenerative conditions.[5] Therefore, the measurement of Caspase-1 activity serves as a valuable biomarker for assessing neuroinflammation and for screening potential therapeutic agents that target this pathway.
The fluorogenic substrate Ac-YVAD-AMC is a specific substrate for Caspase-1. The substrate consists of a tetrapeptide sequence (YVAD) recognized by Caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active Caspase-1, free AMC is released, which emits a strong fluorescent signal.[6] The intensity of this fluorescence is directly proportional to the Caspase-1 activity in the sample.[6]
Signaling Pathway: The NLRP3 Inflammasome and Caspase-1 Activation
The activation of Caspase-1 is a multi-step process initiated by cellular stress and damage signals, which are abundant in the context of neurodegenerative diseases. The following diagram illustrates the canonical NLRP3 inflammasome pathway leading to Caspase-1 activation and subsequent inflammatory cytokine release.
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Protocols
The following protocols provide a general framework for measuring Caspase-1 activity in cell lysates and tissue homogenates using Ac-YVAD-AMC.
Preparation of Cell Lysates and Tissue Homogenates
Materials:
-
Cells or tissues of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Dounce homogenizer (for tissues)
Protocol:
-
Cell Preparation:
-
For adherent cells, wash with ice-cold PBS, then scrape and collect the cells.
-
For suspension cells, centrifuge at 300 x g for 5-10 minutes to pellet.
-
-
Washing: Resuspend the cell pellet in ice-cold PBS, centrifuge again, and discard the supernatant.[6]
-
Lysis: Resuspend the cell pellet or tissue in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenization (for tissues): Homogenize the tissue sample using a Dounce homogenizer on ice.
-
Incubation: Incubate the lysate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the cytosolic proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the Caspase-1 activity.
Caspase-1 Activity Assay
Materials:
-
Cell lysate or tissue homogenate
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 10 mM DTT)
-
Ac-YVAD-AMC substrate (typically 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader with excitation at 360-380 nm and emission at 440-460 nm.
Protocol:
-
Prepare Reagents:
-
Dilute the Ac-YVAD-AMC substrate to a working concentration of 50-200 µM in the 2X Reaction Buffer.
-
-
Assay Setup:
-
Add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well of the 96-well plate.
-
Include a blank control well containing 50 µL of Lysis Buffer.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the 2X Reaction Buffer containing the Ac-YVAD-AMC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader.
Experimental Workflow Diagram
Caption: Caspase-1 Activity Assay Workflow.
Data Presentation and Analysis
Proper data analysis is crucial for the accurate interpretation of results. The raw fluorescence units (RFU) should be normalized to the protein concentration and the incubation time.
AMC Standard Curve
To convert the relative fluorescence units (RFU) to the absolute amount of AMC released, a standard curve should be generated using known concentrations of free AMC.
Table 1: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU |
| 0 | 150 |
| 0.1 | 550 |
| 0.25 | 1200 |
| 0.5 | 2450 |
| 1.0 | 4800 |
| 2.5 | 11500 |
| 5.0 | 22000 |
Sample Data and Normalization
The following table provides an example of how to present Caspase-1 activity data from an experiment investigating the effect of a potential inhibitor in a cellular model of neurodegeneration.
Table 2: Caspase-1 Activity in a Cellular Model of Alzheimer's Disease
| Sample | Protein (µ g/well ) | Raw RFU | Net RFU (Raw - Blank) | AMC Released (pmol)* | Caspase-1 Activity (pmol AMC/min/mg protein) |
| Untreated Control | 100 | 5200 | 5050 | 52.6 | 4.38 |
| Aβ-treated | 100 | 12500 | 12350 | 128.6 | 10.72 |
| Aβ-treated + Inhibitor X (1 µM) | 100 | 7300 | 7150 | 74.5 | 6.21 |
| Aβ-treated + Inhibitor X (10 µM) | 100 | 5800 | 5650 | 58.9 | 4.91 |
*Calculated from the AMC standard curve.
Formula for Normalization:
Caspase-1 Activity = (pmol of AMC released) / (incubation time in min × mg of protein)
Applications in Neurodegenerative Disease Research
-
Disease Modeling: Quantifying the increase in Caspase-1 activity in cellular and animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases.
-
Drug Discovery: Screening for small molecule inhibitors of the NLRP3 inflammasome pathway by measuring their effect on Caspase-1 activity.
-
Biomarker Studies: Investigating Caspase-1 activity in patient-derived samples (e.g., cerebrospinal fluid, peripheral blood mononuclear cells) as a potential biomarker for disease progression and therapeutic response.
-
Mechanism of Action Studies: Elucidating the upstream and downstream signaling events of Caspase-1 activation in response to disease-related stimuli.
Conclusion
The measurement of Caspase-1 activity using the fluorogenic substrate Ac-YVAD-AMC is a robust and sensitive method for studying neuroinflammation in the context of neurodegenerative diseases. The protocols and guidelines presented here provide a foundation for researchers to investigate the role of the NLRP3 inflammasome and to evaluate novel therapeutic strategies aimed at mitigating its detrimental effects.
References
- 1. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease [explorationpub.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent reporter molecule in enzyme activity assays, particularly for proteases.[1] When conjugated to a peptide or another substrate, the fluorescence of AMC is quenched.[1][2] Enzymatic cleavage releases free AMC, resulting in a significant increase in fluorescence that is directly proportional to enzyme activity.[2][3] To quantify the amount of released AMC, and thus determine the enzyme's reaction velocity, a standard curve of free AMC is essential.[4][5][6] This document provides a detailed protocol for the preparation of a reliable AMC standard curve for use in fluorescence-based enzyme assays.
The key photophysical and chemical properties of free AMC are summarized below:
| Property | Value | References |
| Excitation Maximum | ~341-380 nm | [2][7][8][9][10][11] |
| Emission Maximum | ~440-460 nm | [7][8][9][10][11] |
| Molecular Weight | 175.18 g/mol | [9] |
| Appearance | Solid Powder | [2][12] |
| Solubility | Soluble in DMSO, DMF, and acetone | [2][12] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing an AMC standard curve.
Caption: Workflow for AMC Standard Curve Preparation.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Invitrogen | D12345 |
| Assay Buffer (e.g., Tris-HCl, HEPES) | Varies | Varies |
| Black, flat-bottom 96-well microplate | Varies | Varies |
Experimental Protocol
This protocol describes the preparation of an AMC standard curve in a 96-well plate format with a final volume of 100 µL per well.
1. Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer to be used in the corresponding enzyme kinetic experiments. The buffer composition should be optimized for the enzyme of interest.[12]
-
10 mM AMC Stock Solution:
-
Allow the AMC powder to equilibrate to room temperature before opening the vial to prevent moisture contamination.[13][14]
-
Dissolve the appropriate amount of AMC powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.[12][15] Avoid repeated freeze-thaw cycles.[15][16]
-
2. Preparation of AMC Standard Dilutions
The following table outlines a suggested serial dilution scheme to generate a standard curve ranging from 0 to 50 µM.
| Standard | Concentration (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) |
| S1 | 50 | 50 | 50 |
| S2 | 25 | 50 of S1 | 50 |
| S3 | 12.5 | 50 of S2 | 50 |
| S4 | 6.25 | 50 of S3 | 50 |
| S5 | 3.125 | 50 of S4 | 50 |
| S6 | 1.56 | 50 of S5 | 50 |
| S7 | 0.78 | 50 of S6 | 50 |
| Blank | 0 | 0 | 100 |
-
Intermediate Dilution (100 µM AMC): Prepare a 100 µM intermediate dilution of AMC by adding 10 µL of the 10 mM AMC stock solution to 990 µL of assay buffer.[17]
-
Serial Dilutions in 96-Well Plate:
-
Add 100 µL of the 100 µM AMC intermediate dilution to the first well (e.g., A1) of a black, flat-bottom 96-well plate.
-
Add 50 µL of assay buffer to the subsequent 7 wells in the same row (e.g., A2-A8).
-
Transfer 50 µL from well A1 to well A2, mix thoroughly by pipetting up and down.
-
Continue this 1:2 serial dilution by transferring 50 µL from the previous well to the next, mixing thoroughly at each step, down to well A7. Discard 50 µL from well A7 after mixing.
-
Add 100 µL of assay buffer to a separate well to serve as the blank.[5][11]
-
It is recommended to prepare each standard and the blank in triplicate.[4]
-
Data Acquisition
-
Place the 96-well plate into a fluorescence microplate reader.
-
Set the excitation wavelength between 360-380 nm and the emission wavelength between 440-460 nm.[5][8][11]
-
Measure the relative fluorescence units (RFU) for all wells.
Data Analysis and Presentation
-
Background Subtraction: Calculate the average RFU of the blank wells. Subtract this average blank RFU from the RFU of each AMC standard well.[4]
-
Standard Curve Generation: Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations in µM (x-axis).[12][18]
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[18][19] The R² value should ideally be ≥ 0.99.
-
Slope Determination: The slope (m) of the linear regression represents the change in RFU per µM of AMC. This value will be used to convert the rate of fluorescence increase (RFU/min) in kinetic assays to the rate of product formation (µM/min or moles/min).[3][5][6]
Example Data Table:
| [AMC] (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Corrected RFU (Avg - Blank) |
| 50 | 28500 | 28650 | 28400 | 28517 | 28367 |
| 25 | 14300 | 14450 | 14250 | 14333 | 14183 |
| 12.5 | 7200 | 7250 | 7180 | 7210 | 7060 |
| 6.25 | 3650 | 3700 | 3620 | 3657 | 3507 |
| 3.125 | 1850 | 1900 | 1830 | 1860 | 1710 |
| 1.56 | 950 | 980 | 930 | 953 | 803 |
| 0.78 | 500 | 520 | 490 | 503 | 353 |
| 0 (Blank) | 150 | 155 | 145 | 150 | 0 |
Signaling Pathway and Logical Relationships
The principle of AMC-based assays relies on a change in the fluorophore's chemical environment, which can be depicted as a simple logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Line-Specific Inflammasome Activation Assays
These application notes provide detailed protocols for measuring inflammasome activation in specific cell lines, focusing on the downstream measurement of caspase-1 activity, a key event following the activation of RIG-I-like receptors (RLRs). The provided protocols are intended for researchers, scientists, and drug development professionals.
Introduction
RIG-I-like receptors (RLRs) are intracellular pattern recognition receptors crucial for detecting viral RNA and initiating an innate immune response. The RLR family includes RIG-I, MDA5, and LGP2.[1][2][3] Upon binding to viral RNA, RLRs trigger a signaling cascade that can lead to the activation of the inflammasome, a multi-protein complex.[4][5][6][7][8] Inflammasome assembly results in the activation of caspase-1, which then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms and can induce a form of inflammatory cell death called pyroptosis.[5][7][9]
Monitoring caspase-1 activity is a reliable method to quantify inflammasome activation.[10] While the substrate Ac-RLR-AMC is a fluorogenic substrate for the 26S proteasome and used to measure its trypsin-like activity[11][12][13][14][15], assays for caspase-1 typically utilize substrates like Ac-YVAD-AFC or Z-WEHD-aminoluciferin.[16][17][18][19] This document provides protocols for a fluorometric caspase-1 activity assay in THP-1 and A549 cells, which are commonly used models for studying inflammasome biology.
RLR Signaling Pathway
The following diagram illustrates the RIG-I-like receptor (RLR) signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines. Upon recognition of viral RNA, RIG-I and MDA5 activate MAVS, which acts as a platform for downstream signaling complexes that activate transcription factors IRF3/7 and NF-κB.[1][2][4][20]
Caption: RLR signaling pathway leading to interferon and cytokine production.
Experimental Protocols
The following are detailed protocols for performing a caspase-1 activity assay in THP-1 and A549 cells.
Protocol 1: Caspase-1 Activity Assay in THP-1 Cells
The THP-1 cell line is a human monocytic line that can be differentiated into macrophages, making it a valuable model for studying inflammasome activation.[8][21][22][23][24]
1. Materials
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Caspase-1 Substrate (e.g., Ac-YVAD-AFC)
-
Caspase Assay Buffer
-
DTT
-
Cell Lysis Buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
2. THP-1 Cell Culture and Differentiation
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells into a 96-well plate at a density of 0.5 x 10^6 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours.[23]
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with fresh, serum-free RPMI-1640.
-
Add fresh medium and rest the cells for 24 hours before stimulation.[23]
3. Inflammasome Activation
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
Induce inflammasome activation by treating the cells with a stimulus such as 10 µM nigericin for 30-60 minutes.
4. Caspase-1 Assay Procedure
-
Prepare the Caspase Assay Buffer by adding DTT to a final concentration of 10 mM.
-
After stimulation, collect the cell culture supernatant.
-
Lyse the adherent cells by adding Cell Lysis Buffer and incubate on ice.
-
Combine the supernatant and cell lysate.
-
Add the Caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[16][17][18]
Protocol 2: Caspase-1 Activity Assay in A549 Cells
A549 cells are a human lung adenocarcinoma cell line and are also used to study innate immune responses to viral infections.[25][26][27]
1. Materials
-
A549 cells (ATCC CCL-185)
-
DMEM or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Inflammasome activators (e.g., viral RNA mimics like poly(I:C))
-
Transfection reagent
-
Caspase-1 Substrate (e.g., Ac-YVAD-AFC)
-
Caspase Assay Buffer
-
DTT
-
Cell Lysis Buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
2. A549 Cell Culture
-
Culture A549 cells in DMEM or F-12K medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed A549 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
3. Inflammasome Activation
-
Prime the A549 cells if required by the specific experimental design (e.g., with a low dose of LPS or IFN).
-
To activate the RLR pathway and subsequent inflammasome activation, transfect the cells with a viral RNA mimic like poly(I:C) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for the desired time period (e.g., 6-24 hours) to allow for inflammasome activation.
4. Caspase-1 Assay Procedure
-
Follow the same procedure as described for THP-1 cells (Protocol 1, Section 4).
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based caspase-1 activity assay.
Caption: General workflow for a cell-based caspase-1 activity assay.
Data Presentation
Quantitative data from the caspase-1 activity assay should be summarized in a table for clear comparison. The results are typically expressed as Relative Fluorescence Units (RFU) or as fold change over an untreated control.
| Cell Line | Treatment Group | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Fold Change |
| THP-1 | Untreated Control | 150 | 165 | 158 | 157.7 | 1.0 |
| LPS only | 250 | 260 | 245 | 251.7 | 1.6 | |
| LPS + Nigericin | 1200 | 1250 | 1225 | 1225.0 | 7.8 | |
| LPS + Nigericin + Inhibitor | 300 | 310 | 295 | 301.7 | 1.9 | |
| A549 | Untreated Control | 120 | 130 | 125 | 125.0 | 1.0 |
| Mock Transfection | 140 | 150 | 145 | 145.0 | 1.2 | |
| poly(I:C) Transfection | 850 | 870 | 860 | 860.0 | 6.9 | |
| poly(I:C) + Inhibitor | 200 | 210 | 195 | 201.7 | 1.6 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. A caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) should be used to confirm the specificity of the assay.[19]
References
- 1. RIG-I-like Receptor (RLR) Signaling Pathways: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. RIG-I-like receptor signaling pathway - Immune system - Immunoway [immunoway.com]
- 4. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 8. Inflammasome [labome.com]
- 9. invivogen.com [invivogen.com]
- 10. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 15. This compound tfa — TargetMol Chemicals [targetmol.com]
- 16. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 20. lifeandbiology.com [lifeandbiology.com]
- 21. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nanopartikel.info [nanopartikel.info]
- 23. researchgate.net [researchgate.net]
- 24. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reprocell.com [reprocell.com]
- 27. dovepress.com [dovepress.com]
Troubleshooting & Optimization
High background fluorescence in Ac-RLR-AMC assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the Ac-RLR-AMC assay. Our goal is to help you identify and resolve common issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of enzymes that cleave the peptide sequence Arginine-Leucine-Arginine. The substrate, this compound, consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of the AMC molecule is quenched by the attached peptide. When an enzyme cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2][3]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, and its emission is measured at a wavelength range of 440-460 nm.[1][2][3][4][5] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are common causes of high background fluorescence in the this compound assay?
A3: High background fluorescence can obscure the signal from the enzymatic reaction, leading to a low signal-to-noise ratio.[4] Common causes include:
-
Substrate Autohydrolysis: The this compound substrate may spontaneously break down in the assay buffer, releasing free AMC.[4][6]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.[4][6]
-
Autofluorescence from Samples or Test Compounds: The experimental samples or test compounds themselves may fluoresce at the same wavelengths used to detect AMC.[1][4][7]
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition can contribute to higher background.[4]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to troubleshooting high background fluorescence in your this compound assay.
Issue 1: High Fluorescence in "Substrate Only" Control
High fluorescence in a well containing only the assay buffer and the this compound substrate suggests an issue with the substrate itself or the buffer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to quantify the rate of spontaneous AMC release.[4][6] |
| Contaminated Assay Buffer | Use high-purity, sterile water and reagents to prepare buffers. Prepare fresh buffer and filter-sterilize if necessary.[4][6] |
| Light-Sensitive Substrate | Protect the this compound substrate from light during storage and handling, as it is light-sensitive.[4] |
Issue 2: High Fluorescence in "No Enzyme" Control
If the background is high in wells containing the sample and substrate but no enzyme, the issue may be related to the sample itself.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compound | Perform an autofluorescence counter-assay to determine if the test compound is fluorescent at the assay wavelengths. If so, subtract the signal from a "compound only" control from the experimental wells.[1] |
| Contaminated Sample | Ensure samples are free from microbial contamination, which can introduce fluorescent compounds.[4] |
Issue 3: Generally High Background Across All Wells
If all wells, including blanks, exhibit high fluorescence, the problem might be with the instrument settings or the microplate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths are correctly set for AMC (Excitation: 360-380 nm, Emission: 440-460 nm). Optimize the gain settings of the plate reader.[4] |
| Contaminated or Improper Plate | Use black, opaque microplates to minimize background fluorescence and prevent well-to-well crosstalk. Ensure the plate is clean and free from fluorescent contaminants.[4] |
Experimental Protocols
Protocol 1: Assessing Substrate Stability (Autohydrolysis)
This protocol helps determine the rate of spontaneous substrate breakdown.
-
Prepare a "Substrate Only" solution: In a well of a black, opaque 96-well plate, add the this compound substrate to the assay buffer at the same final concentration used in your experiment.
-
Prepare a "Buffer Only" blank: In a separate well, add only the assay buffer.
-
Incubate: Incubate the plate under the same conditions as your assay (e.g., 37°C) for the same duration.
-
Measure Fluorescence: Read the fluorescence at regular intervals (e.g., every 5 minutes) using the appropriate excitation and emission wavelengths for AMC.
-
Analyze Data: Subtract the fluorescence of the "Buffer Only" blank from the "Substrate Only" reading. A significant increase in fluorescence over time indicates substrate instability.
Protocol 2: Checking for Compound Autofluorescence
This protocol is used to identify if a test compound is contributing to the background signal.
-
Prepare a "Compound Only" solution: In a well, add the test compound to the assay buffer at the same final concentration used in your experiment.
-
Prepare a "Buffer Only" blank: In a separate well, add only the assay buffer.
-
Measure Fluorescence: Read the fluorescence of the plate at the excitation and emission wavelengths used for AMC detection.
-
Analyze Data: Subtract the fluorescence of the "Buffer Only" blank from the "Compound Only" reading. A high signal indicates that the compound is autofluorescent.[1]
Visualizations
Caption: Principle of the this compound fluorogenic assay.
Caption: Workflow for troubleshooting high background fluorescence.
References
Technical Support Center: Optimizing Proteasome Assays
Welcome to our dedicated support center for proteasome assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize signal variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during proteasome assays.
Q1: What are the primary causes of high background signal in my proteasome assay?
High background fluorescence or luminescence can mask the true signal from proteasome activity, leading to reduced assay sensitivity and increased variability. Common causes include:
-
Substrate Instability: The fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) may undergo spontaneous hydrolysis, releasing the fluorophore independently of proteasome activity.
-
Contaminating Proteases: Other proteases present in the cell lysate can cleave the substrate, contributing to the background signal.[1]
-
Autofluorescence: Cellular components within the lysate can exhibit intrinsic fluorescence, particularly at shorter wavelengths.
-
Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent compounds.
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare a well containing all assay components except for the cell lysate or purified proteasome. This will reveal the level of substrate auto-hydrolysis.
-
Include a Proteasome Inhibitor Control: Treat a sample with a specific proteasome inhibitor (e.g., MG-132, bortezomib) to distinguish proteasome-specific activity from that of other proteases.[2][3] The remaining signal represents non-proteasomal activity.
-
Check Reagent Purity: Test individual reagents for fluorescence to identify any sources of contamination.
-
Optimize Substrate Concentration: While a concentration of 100 µM is common, it may be beneficial to titrate the substrate to find the optimal concentration that maximizes the signal-to-background ratio.[2]
Q2: My replicate readings are inconsistent. What could be causing this variability?
Inconsistent readings between replicate wells are a frequent source of frustration and can invalidate experimental results. The root causes often lie in procedural inconsistencies or environmental factors.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of lysates, substrates, or inhibitors is a major contributor to variability.
-
Incomplete Mixing: Failure to thoroughly mix the contents of each well can lead to localized differences in reaction rates.
-
Temperature Gradients: Uneven temperature across the microplate can cause reaction rates to differ between wells.[2]
-
"Edge Effect": Wells on the perimeter of the microplate are prone to faster evaporation, which concentrates solutes and can alter enzyme activity.[4][5][6]
-
Sample Handling: Repeated freeze-thaw cycles of lysates or purified proteasomes can lead to a progressive loss of activity, introducing variability if samples are not handled consistently.[3][7]
Troubleshooting Steps:
-
Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions. For small volumes, consider using a multi-channel pipette to add reagents to all wells simultaneously.
-
Ensure Proper Mixing: After adding all components, mix the plate on an orbital shaker for 1-2 minutes to ensure homogeneity.[8]
-
Pre-incubate the Plate: Allow the microplate to equilibrate to the assay temperature (e.g., 37°C) before adding the final reagent to start the reaction.[1]
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate; instead, fill them with sterile water or assay buffer to create a humidity barrier.[6]
-
Use microplates with low-evaporation lids or specialized moats designed to reduce evaporation.[4][6]
-
Seal the plate with an adhesive film, especially for long incubation times.[4][9]
-
-
Aliquot Samples: Prepare single-use aliquots of cell lysates and proteasome preparations to avoid repeated freeze-thaw cycles.[10][11]
Q3: The proteasome activity in my samples seems lower than expected. What are potential reasons for this?
Low or absent proteasome activity can be due to a variety of factors related to sample preparation, assay conditions, or the inherent properties of the sample.
-
Poor Sample Lysis: Incomplete cell lysis will result in a lower concentration of proteasomes in the supernatant.[1]
-
Inappropriate Lysis Buffer: The composition of the lysis buffer is critical for maintaining proteasome integrity and activity. Non-denaturing conditions are essential.[12]
-
Proteasome Instability: The 26S proteasome is a large, multi-subunit complex that can be unstable during purification and storage. ATP is required to maintain its integrity.[10][13]
-
Inhibitors in Sample: The experimental treatment or the cells themselves may contain endogenous or exogenous proteasome inhibitors.
-
Incorrect Protein Quantification: Inaccurate determination of the total protein concentration in the lysate will lead to errors when normalizing proteasome activity.[2]
Troubleshooting Steps:
-
Optimize Lysis Procedure: Ensure the chosen lysis method (e.g., sonication, freeze-thaw cycles) is effective for your cell type.[3][7]
-
Use an Appropriate Lysis Buffer: For 26S proteasome activity, use a buffer containing ATP and magnesium to maintain the complex's stability.[14] Avoid repeated freeze-thaw cycles of the lysis buffer.[3][12]
-
Run a Positive Control: Include a sample known to have high proteasome activity, such as a Jurkat cell lysate, to verify that the assay is working correctly.[11]
-
Validate Protein Quantification Method: Compare different protein quantification assays (e.g., BCA, Bradford) to ensure accuracy for your specific lysate composition.[2]
Data Presentation
For accurate and reproducible results, careful attention to reagent concentrations and incubation parameters is crucial. The following tables summarize typical concentrations for key reagents in proteasome activity assays.
Table 1: Common Fluorogenic Substrates and Their Target Proteasome Activities
| Substrate | Target Activity | Typical Final Concentration |
| Suc-LLVY-AMC | Chymotrypsin-like (β5) | 100 µM[2] |
| Boc-LSTR-AMC | Trypsin-like (β2) | 100 µM[2] |
| Z-LLE-AMC | Caspase-like (β1) | 100 µM[2] |
Table 2: Recommended Proteasome Inhibitor Concentrations for Control Wells
| Inhibitor | Target Activity | Typical Final Concentration |
| Bortezomib | Chymotrypsin-like (β5) | 20 µM[2] |
| Bortezomib | Trypsin-like (β2) | 100 µM[2] |
| Bortezomib | Caspase-like (β1) | 100 µM[2] |
Experimental Protocols & Workflows
Adhering to a standardized protocol is fundamental to reducing signal variability.
Protocol 1: General 26S Proteasome Activity Assay in Cell Lysates
This protocol outlines the measurement of chymotrypsin-like proteasome activity in cell lysates using a fluorometric microplate reader.
1. Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS) on ice.[2] For 26S activity, the buffer should be supplemented with 1 mM ATP.[10] c. Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet cell debris.[7] d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1] e. If not using immediately, snap-freeze aliquots in liquid nitrogen and store at -80°C.[10]
2. Assay Setup: a. In a black, flat-bottom 96-well plate, add 20 µg of protein lysate to each well.[2] b. Adjust the volume in each well to 100 µL with 26S assay buffer (containing 100 µM ATP).[2] c. Prepare control wells:
- Background Control: 100 µL of assay buffer without lysate.
- Inhibitor Control: Lysate-containing wells with the addition of a proteasome inhibitor (e.g., 20 µM Bortezomib).
3. Reaction and Measurement: a. Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 100 µM to all wells.[2] b. Immediately place the plate in a microplate reader pre-heated to 37°C. c. Measure fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 15 minutes) for 1-2 hours.[15]
4. Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (change in fluorescence over time) for each well. c. Calculate the specific proteasome activity by subtracting the rate of the inhibitor control from the sample rate and normalizing to the amount of protein loaded.
Visualizing the Workflow and Troubleshooting Logic
Diagrams created using the DOT language can help visualize complex workflows and decision-making processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. The edge effect in microplate assays [wakoautomation.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.fsu.edu [med.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Ac-RLR-AMC substrate precipitation in assay buffer.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering precipitation issues with the Ac-RLR-AMC substrate in proteasome activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Acetyl-Arginyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the trypsin-like peptidase activity of the 26S proteasome.[1][2][3][4] Upon cleavage by the proteasome at the Arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence can be measured to quantify enzyme activity.
Q2: What are the spectral properties of this compound and the cleaved AMC product?
The intact this compound substrate is non-fluorescent. The cleaved AMC product has an excitation maximum of approximately 380 nm and an emission maximum in the range of 440-460 nm.[1][2][3][4]
Q3: How should I prepare and store the this compound substrate stock solution?
It is recommended to prepare a stock solution of this compound in DMSO.[2] For storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
Q4: What is a typical final concentration of this compound in a proteasome activity assay?
The typical final concentration of this compound in an in vitro or in vivo assay ranges from 10 to 100 µM.[2]
Troubleshooting Guide: this compound Precipitation in Assay Buffer
Precipitation of the this compound substrate in the assay buffer can lead to inaccurate and unreliable results due to light scattering and a decrease in the effective substrate concentration. This guide provides potential causes and solutions for this issue.
Issue: I observe cloudiness or a visible precipitate after adding this compound to my assay buffer.
This is a common issue that can arise from several factors related to the substrate's solubility and the composition of the assay buffer.
Potential Cause 1: Poor Substrate Solubility in the Final Assay Buffer
The this compound peptide has two arginine residues, making it a basic peptide. While it is soluble in DMSO, its solubility in aqueous buffers can be limited, especially under certain conditions.
-
Solution:
-
Ensure Complete Dissolution of Stock: Before adding to the assay buffer, ensure your DMSO stock solution is fully dissolved. You may need to gently warm it to room temperature if it has been frozen.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in the assay should be sufficient to maintain substrate solubility but not high enough to inhibit enzyme activity. A final DMSO concentration of 1-2% is generally well-tolerated.
-
Lower the Final Substrate Concentration: If precipitation persists, try reducing the final concentration of this compound to the lower end of the recommended range (e.g., 10-20 µM).
-
Potential Cause 2: Assay Buffer Composition
Certain components of the assay buffer can influence the solubility of the peptide substrate.
-
Solution:
-
pH of the Buffer: The solubility of peptides is pH-dependent. This compound, being a basic peptide, is generally more soluble in slightly acidic conditions. While proteasome assays are typically performed at a neutral to slightly basic pH (around 7.5) for optimal enzyme activity, ensure your buffer's pH has been correctly prepared and is stable.
-
High Salt Concentration: High concentrations of salts in the assay buffer can sometimes lead to the "salting out" of peptides, causing them to precipitate. If your buffer contains high salt concentrations, consider reducing them to the minimum required for enzyme activity.
-
Phosphate (B84403) Buffers: Avoid using phosphate-buffered saline (PBS) to reconstitute the peptide, as salts can hinder solubility.[5]
-
Potential Cause 3: Interaction with Other Assay Components
Components like ATP and MgCl₂ are often included in proteasome assays to maintain the functionality of the 26S proteasome.
-
Solution:
-
Order of Addition: Try changing the order in which you add the components to your assay mixture. It is often best to add the substrate stock solution to the buffer last, just before initiating the reaction, and to ensure rapid and thorough mixing.
-
ATP/Mg²⁺ Balance: Research has shown that the balance between ATP and Mg²⁺ can affect the degradation of AMC-conjugated substrates by the 20S proteasome.[6] An imbalance could potentially influence substrate aggregation. Ensure that ATP and Mg²⁺ are at their optimal concentrations. A recent study suggests that free ATP can attenuate the degradation of this compound, and this effect is rescued by the addition of Mg²⁺, with the best results at equimolar concentrations.[6]
-
Summary of Troubleshooting Strategies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Substrate Solubility | 1. Ensure complete dissolution of DMSO stock. 2. Optimize final DMSO concentration (1-2%). 3. Lower the final this compound concentration. | To ensure the substrate is fully in solution before being diluted into the aqueous assay buffer and to avoid exceeding its solubility limit. |
| Assay Buffer Composition | 1. Verify the pH of the assay buffer. 2. Reduce high salt concentrations if possible. 3. Avoid using phosphate buffers for initial reconstitution. | The physicochemical properties of the buffer, such as pH and ionic strength, significantly impact peptide solubility. |
| Interaction with Assay Components | 1. Add the substrate to the assay mix last with rapid mixing. 2. Optimize and balance ATP and Mg²⁺ concentrations. | To minimize the time for potential interactions that could lead to precipitation and to ensure optimal conditions for both the enzyme and the substrate. |
Experimental Protocols
Standard Proteasome Activity Assay Protocol
This protocol provides a general workflow for measuring the trypsin-like activity of the 26S proteasome using this compound.
-
Prepare the Assay Buffer: A commonly used assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Reaction Mixture: In a microplate well, combine the assay buffer and the sample containing the proteasome (e.g., cell lysate or purified enzyme).
-
Initiate the Reaction: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 50 µM). Ensure immediate and thorough mixing.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a microplate reader with excitation at ~380 nm and emission at ~460 nm. The readings should be taken at regular intervals (e.g., every 5 minutes) for a duration of 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
Visualizations
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-RLR-AMC Proteasome Assay
Welcome to the technical support center for the Ac-RLR-AMC fluorogenic substrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to assays measuring the trypsin-like activity of the 26S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the trypsin-like peptidase activity of the 26S proteasome.[1][2][3] The substrate consists of a tripeptide sequence (Arg-Leu-Arg) recognized by the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When the proteasome cleaves the peptide bond between the arginine and AMC, the free AMC molecule is released and becomes highly fluorescent upon excitation. The resulting fluorescence intensity is directly proportional to the proteasome's activity.
Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum of approximately 380 nm and an emission maximum in the range of 440-460 nm.[1][2][3]
Q3: What are the recommended storage conditions for the this compound substrate?
It is recommended to store the lyophilized this compound substrate at -20°C. For preparing stock solutions, dissolve the substrate in a suitable solvent like DMSO and store these aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the substrate from light.
Troubleshooting Guide for Low Signal
A low or absent fluorescent signal is a common issue in enzymatic assays. The following sections provide a systematic approach to identifying and resolving the root cause of a weak signal in your this compound assay.
Enzymatic Reaction Pathway
The fundamental principle of the assay is the enzymatic cleavage of the substrate by the 26S proteasome, leading to the release of a fluorescent reporter.
Caption: Enzymatic cleavage of this compound by the 26S proteasome.
Troubleshooting Workflow
If you are experiencing low or no signal, follow this logical troubleshooting workflow to diagnose the issue.
References
Inner filter effect in Ac-RLR-AMC fluorescence readings.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the inner filter effect (IFE) in fluorescence readings of Ac-RLR-AMC, a fluorogenic substrate for the 26S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its fluorescence work?
This compound (Acetyl-Arginyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the trypsin-like activity of the 26S proteasome.[1][2] The substrate itself is non-fluorescent. When the proteasome cleaves the peptide bond after the final Arginine, it releases the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC).[2][3] Free AMC is fluorescent, with typical excitation maxima around 360-380 nm and emission maxima between 440-460 nm.[1][2][4] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity under ideal conditions.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Q2: What is the Inner Filter Effect (IFE)?
The inner filter effect is a phenomenon that causes an apparent decrease in fluorescence intensity because light is absorbed by molecules in the sample.[5] This effect is not a type of fluorescence quenching, which involves molecular interactions, but rather an artifact of light absorption.[5] IFE leads to a non-linear relationship between the concentration of the fluorophore and the measured signal, especially at higher concentrations.[6]
There are two types of IFE:[5][7]
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by molecules in the sample before it can reach the fluorophore of interest. This reduces the amount of light available to excite the fluorophore, thus lowering the emitted signal.[5]
-
Secondary Inner Filter Effect (sIFE): Occurs when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[5] This is more common when there is an overlap between the emission spectrum of the fluorophore and the absorption spectrum of another component.[6]
Caption: The two mechanisms of the Inner Filter Effect.
Q3: What can cause IFE in my this compound assay?
Several components in your assay can absorb light at the excitation or emission wavelengths of AMC and cause IFE:
-
High concentrations of product: As the enzymatic reaction proceeds, high concentrations of the fluorescent product, AMC, can self-absorb.
-
The substrate: The this compound substrate itself may have some absorbance in the UV range.
-
Test compounds: When screening compound libraries, the compounds themselves are a common cause of IFE, as many are colored or contain aromatic structures that absorb UV or visible light.[7]
-
Assay buffer components: Some buffers or additives can absorb light, particularly in the UV range near the excitation wavelength of AMC.[8]
-
Sample turbidity: Particulate matter in a sample can cause light scattering, which contributes to the inner filter effect.[7]
Q4: When should I suspect that IFE is affecting my results?
You should be concerned about the inner filter effect under the following circumstances:[7]
-
Your AMC standard curve is non-linear and plateaus at higher concentrations.
-
The fluorescence signal in your kinetic assay plateaus prematurely or decreases over time, even when you know the substrate is not depleted.[9]
-
Your samples have a noticeable color or turbidity.[7]
-
You are screening compound libraries, especially those containing molecules that absorb light in the UV-Vis range.[7]
-
Your results are not reproducible, particularly when comparing samples with different compositions (e.g., different inhibitor concentrations).
Troubleshooting Guide
Q5: My fluorescence signal is not linear with increasing product concentration. How do I fix this?
This is a classic symptom of the inner filter effect.[7] As the concentration of AMC increases, the absorbance of the solution also increases, leading to a deviation from linearity.[5] To address this, you must first diagnose the source of the absorption and then apply a correction method.
Q6: How can I diagnose if IFE is the problem?
A straightforward way to diagnose IFE is to measure the absorbance of your sample.
-
Perform an Absorbance Scan: Use a spectrophotometer or a plate reader with absorbance capabilities to measure the absorbance spectrum of your complete assay mixture (including buffer, substrate, and any test compounds) at the final concentrations used in the experiment.
-
Check Key Wavelengths: Specifically, check the absorbance values at your excitation wavelength (A_ex, ~380 nm) and your emission wavelength (A_em, ~450 nm).
-
Evaluate Absorbance Level: A general rule of thumb is that if the total absorbance of the solution at either wavelength is greater than 0.1, the inner filter effect is likely to be significant.[6][10] Some studies suggest that the sum of A_ex and A_em should not exceed 0.08 to avoid significant distortion.[11]
Caption: A logical workflow for troubleshooting the Inner Filter Effect.
Q7: What are the best methods to prevent or correct for the IFE?
There are several effective methods. The best choice depends on your specific experimental needs.
| Method | Description | Pros | Cons |
| Sample Dilution | The most direct approach is to dilute the sample to reduce the concentration of the absorbing molecules and bring the total absorbance into the linear range (<0.1).[7] | Simple, requires no complex calculations. | Signal may become too weak to detect; dilution may alter reaction equilibrium or enzyme stability. |
| Mathematical Correction | Use the measured absorbance values to mathematically correct the observed fluorescence.[7] A widely used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) [7] | Allows for the use of higher concentrations; preserves original sample conditions. | Requires accurate absorbance measurements of the exact same sample; assumes uniform sample composition. |
| Instrumental Methods | Use shorter pathlength cuvettes or microplates.[9] Some modern plate readers also have features to change the vertical focus position (Z-position) of the optics, which can help mitigate IFE.[12] | Can reduce IFE without sample modification. | Requires specific hardware; may not completely eliminate the effect. |
Q8: Can my assay buffer be a source of the Inner Filter Effect?
Yes. While often overlooked, buffer components can contribute to IFE, especially if they absorb light in the UV range of AMC's excitation wavelength. For instance, buffers containing aromatic rings or other chromophores can interfere. When preparing buffers, it is good practice to:
-
Use high-purity water and reagents.
-
Measure the absorbance spectrum of the buffer alone as a control.
-
Choose buffers with low UV absorbance if possible, such as HEPES, MOPS, or MES.[8][13]
Experimental Protocols
Protocol 1: Standard this compound Proteasome Activity Assay
This protocol provides a general workflow for measuring the trypsin-like activity of the 26S proteasome. Concentrations should be optimized for your specific enzyme source and experimental conditions.
A. Reagents
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
26S Proteasome: Purified or in cell lysate.
-
Substrate Stock: this compound dissolved in DMSO (e.g., 10 mM).
-
AMC Standard: Pure AMC dissolved in DMSO for generating a standard curve.
B. Procedure
-
Prepare AMC Standard Curve:
-
Prepare serial dilutions of the AMC standard stock in Assay Buffer in a 96-well black microplate.
-
Include a buffer-only blank.
-
-
Reaction Setup:
-
Add Assay Buffer to wells of a 96-well black microplate.
-
Add the enzyme preparation to each well.
-
If testing inhibitors, add the compounds and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Prepare a working solution of this compound by diluting the stock in Assay Buffer to the final desired concentration (e.g., 2X final concentration).
-
Add the this compound working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 60 minutes) or at a single endpoint.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Protocol 2: Diagnosing and Correcting for the Inner Filter Effect
This protocol describes how to apply the mathematical correction formula.
A. Requirements
-
A spectrophotometer or plate reader capable of measuring both fluorescence and UV-Vis absorbance. A clear-bottom plate is required for absorbance readings.
B. Procedure
-
Run the Primary Assay: Perform your enzymatic assay as described in Protocol 1 and obtain the raw, observed fluorescence readings (F_observed).
-
Measure Absorbance:
-
In a separate, identical plate (or the same plate if it is compatible with both readings), prepare the exact same reaction mixtures (including buffer, substrate, enzyme, and any test compounds at their final concentrations).
-
Using the plate reader's absorbance mode, measure the absorbance of each well at the excitation wavelength (A_ex, ~380 nm).
-
Measure the absorbance of each well at the emission wavelength (A_em, ~450 nm).
-
-
Calculate the Correction Factor:
-
For each well, calculate the IFE correction factor using the absorbance values: Correction Factor = 10^((A_ex + A_em) / 2)
-
-
Apply the Correction:
-
Multiply the observed fluorescence reading from each well by its corresponding correction factor to get the corrected fluorescence value: F_corrected = F_observed * Correction Factor
-
-
Analyze Data: Use the F_corrected values for all subsequent data analysis, such as calculating reaction rates or IC50 values. This corrected data should provide a more accurate representation of your enzyme's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. static.horiba.com [static.horiba.com]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-RLR-AMC Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for the Ac-RLR-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and which enzymes cleave it?
This compound is a fluorogenic substrate primarily used to assay the "trypsin-like" activity of the 26S proteasome.[1] The substrate consists of the peptide sequence Arginine-Leucine-Arginine conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide bond is cleaved by a suitable enzyme, the highly fluorescent AMC molecule is released.[2][3]
Q2: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
For the detection of the released AMC fluorophore, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm.[1][2] It is always advisable to confirm the optimal settings for your specific microplate reader.
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C or colder, protected from light.[2] To use, a concentrated stock solution is usually prepared in a solvent like DMSO. It is best practice to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Why is it important to determine the optimal enzyme concentration?
The optimal enzyme concentration is critical for ensuring that the assay produces a linear increase in fluorescence over the desired time course and a signal that is significantly above the background noise.[4] Using too much enzyme can lead to rapid substrate depletion and non-linear reaction rates, while too little enzyme will result in a weak signal.[5]
Q5: What is a typical starting concentration range for the this compound substrate?
A common starting point for assays with AMC substrates is a concentration close to or slightly above the Michaelis constant (Km) of the enzyme.[4] For many proteases, a substrate concentration range of 10 µM to 100 µM is a reasonable starting point for optimization.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of enzyme concentration for the this compound assay.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.[5]
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to measure the rate of non-enzymatic AMC release.[2][5] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if you suspect microbial contamination, which can introduce exogenous proteases.[2] |
| Autofluorescence from Test Compounds | If screening inhibitors, measure the intrinsic fluorescence of your compounds by running a control without the substrate.[2][5] |
| Well Plate Selection | Use black, opaque-walled microplates for fluorescence assays to minimize background and well-to-well crosstalk.[6] |
Issue 2: Low or No Signal
A lack of a significant increase in fluorescence over time can indicate a problem with the assay components or conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or a different batch of the enzyme.[2][5] |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Proteases that cleave after Arginine or Lysine often have an optimal pH between 8.0 and 8.5.[5] |
| Incorrect Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration for your enzyme.[2] |
| Inhibitors in the Sample | Your sample may contain endogenous inhibitors. To test for this, include a positive control with a known amount of purified enzyme.[2] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC. Ensure the gain setting is appropriate to detect the signal without saturating the detector.[5] |
Issue 3: Non-Linear Reaction Progress Curves
The rate of product formation should be linear during the initial phase of the reaction.[5]
| Possible Cause | Recommended Solution |
| Substrate Depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[5][7] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[5] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. To determine the initial reaction rate, analyze only the initial linear phase of the reaction.[5] |
| Inner Filter Effect | High concentrations of the substrate can absorb the excitation or emission light, leading to an underestimation of the reaction rate. It is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[5] |
Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your assay.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay Buffer (optimized for your enzyme)
-
96-well black, opaque-walled microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired working concentration in the assay buffer. A starting concentration of 50 µM is often a good choice.[4]
-
Prepare a series of enzyme dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the this compound substrate to each well.
-
Include the following control wells:
-
No-Enzyme Control: Contains buffer and substrate only.
-
No-Substrate Control: Contains buffer and enzyme only.
-
-
-
Initiate the Reaction:
-
Add the different dilutions of your enzyme to the respective wells to start the reaction. Ensure the final volume in all wells is the same.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the "no-enzyme" control from all other readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a robust, linear increase in fluorescence over the desired time course.[4]
-
Data Presentation
Table 1: Example Reagent Concentrations for Optimization
| Reagent | Stock Concentration | Working Concentration Range | Notes |
| This compound | 10 mM in DMSO | 10 - 100 µM | The optimal concentration is related to the enzyme's Km.[4] |
| Enzyme | Varies | Varies | Highly dependent on the specific activity of the enzyme preparation. A titration is necessary. |
Visualizations
Caption: Workflow for optimizing enzyme concentration.
Caption: Principle of the this compound enzymatic assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ac-RLR-AMC assay interference by test compounds.
Welcome to the technical support center for the Ac-RLR-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding interference by test compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of enzymes that recognize and cleave the peptide sequence Arginine-Leucine-Arginine (RLR). The substrate, this compound, consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched by the attached peptide. When an enzyme, such as the 26S proteasome, cleaves the peptide bond, free AMC is released.[1][2] The liberated AMC fluoresces brightly when excited with light at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, and its emission is measured at a wavelength range of 440-460 nm.[1][2][3] It is critical to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the common causes of false positives in my this compound assay?
A3: False positives, where a test compound incorrectly appears to be an inhibitor, are often caused by the compound interfering with the assay's fluorescence detection. The main mechanisms are:
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Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of AMC, which diminishes the detected fluorescence signal, thus mimicking enzyme inhibition.[3][4]
-
Light Scattering: The test compound may form precipitates or aggregates in the assay buffer, which can scatter the excitation light and lead to inaccurate fluorescence readings.[5][6]
Q4: How can a test compound cause a false negative in this assay?
Q5: My "no enzyme" control wells show high background fluorescence. What is the likely cause and how can I fix it?
A5: High background fluorescence in "no enzyme" controls is often due to one of two reasons:
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Test Compound Autofluorescence: The compound itself is fluorescent at the same wavelengths used to detect AMC.[3][4] To confirm this, you should run an autofluorescence counter-assay. If the compound is fluorescent, you will need to subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[3]
-
Substrate Autohydrolysis: The this compound substrate may be slowly breaking down on its own. It is recommended to prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted solutions. Including a "substrate only" control can help quantify the rate of this spontaneous AMC release.[7]
Q6: The results for my potential inhibitor are not reproducible in orthogonal assays. What could be the issue?
A6: If an apparent inhibition is not confirmed in a different assay system, it is highly likely that the compound is interfering with the this compound assay's detection method. The most probable cause is fluorescence quenching, where the compound absorbs the excitation or emission light of the free AMC.[3] A quenching counter-assay should be performed to verify this.
Visualizing the Assay and Interference Mechanisms
This compound Assay Principle
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to correct for autofluorescence of compounds in Ac-RLR-AMC assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the autofluorescence of compounds in the Ac-RLR-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The this compound assay is a fluorogenic method used to measure the trypsin-like activity of the 26S proteasome.[1] The substrate, Ac-Arg-Leu-Arg-AMC (this compound), is non-fluorescent until it is cleaved by the proteasome, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2][3] The increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and is typically measured at an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[1]
Q2: What is compound autofluorescence and why is it a problem in this assay?
Compound autofluorescence is the inherent fluorescence of a test compound at the same excitation and emission wavelengths used to detect the AMC signal.[4] This is a significant issue because it can artificially inflate the fluorescence reading, leading to an underestimation of the compound's inhibitory effect or the appearance of false negatives.[5] Many organic small molecules used in drug screening libraries tend to fluoresce in the blue region of the spectrum, which overlaps with the AMC signal.[6]
Q3: How is autofluorescence different from the inner filter effect?
Autofluorescence is the emission of light by the test compound itself, which adds to the total measured signal. The inner filter effect, on the other hand, is a phenomenon where the compound absorbs the excitation light meant for the fluorophore (primary inner filter effect) or absorbs the emitted light from the fluorophore (secondary inner filter effect).[5][7] Both can lead to inaccurate results, but they are distinct phenomena that require different correction approaches.
Q4: When should I suspect my compound is autofluorescent?
You should suspect compound autofluorescence if you observe high fluorescence readings in your control wells that contain the test compound but no enzyme.[4][8] This indicates that the compound itself is contributing to the signal.
Troubleshooting Guide
This guide addresses common issues related to compound autofluorescence in the this compound assay.
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in "no-enzyme" control wells. | The test compound is autofluorescent. | 1. Perform an Autofluorescence Counter-Assay: This will quantify the fluorescence of the compound itself at the assay's wavelengths. A detailed protocol is provided below.[4]2. Data Correction: Subtract the fluorescence signal from the "compound-only" control wells from the wells containing the enzyme and the compound.[4] |
| Apparent inhibition of the enzyme is not reproducible in other assays. | The compound is quenching the fluorescence of AMC (a form of inner filter effect). | 1. Perform a Quenching Counter-Assay: This will determine if your compound is absorbing light at the excitation or emission wavelengths of AMC.[4]2. Data Correction for Inner Filter Effect: If quenching is observed, specific correction formulas or alternative assay formats may be necessary. |
| Non-linear or unexpected dose-response curves. | A combination of compound autofluorescence, inner filter effect, and/or enzyme inhibition. | 1. Systematically perform both the autofluorescence and quenching counter-assays for each compound concentration. 2. Apply the appropriate corrections to the raw data before plotting the dose-response curve. |
Experimental Protocols
Protocol 1: Autofluorescence Correction Assay
This protocol details the methodology to measure and correct for compound autofluorescence in a 96-well plate format.
Materials:
-
Test compound(s)
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This compound substrate
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26S Proteasome enzyme
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Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
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DMSO (or another suitable solvent for the compound)
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Black, clear-bottom 96-well microplate
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Fluorescence plate reader
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Plate Setup: Set up the 96-well plate according to the layout below. This setup allows for the measurement of all necessary controls to calculate the corrected fluorescence.
| Well Type | Contents | Purpose |
| Test Wells | Enzyme + Substrate + Test Compound | Measures total fluorescence (Enzyme Activity + Compound Autofluorescence) |
| Compound Control | Assay Buffer + Substrate + Test Compound | Measures compound autofluorescence in the presence of the substrate. |
| Enzyme Control | Enzyme + Substrate + Vehicle (e.g., DMSO) | Measures uninhibited enzyme activity (Positive Control). |
| Blank | Assay Buffer + Substrate + Vehicle | Measures background fluorescence of the substrate and buffer. |
-
Assay Execution:
-
Add the assay buffer, enzyme, and test compound (or vehicle) to the appropriate wells and pre-incubate for a specific time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or at a fixed endpoint.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the average fluorescence for each set of replicate wells.
-
Subtract the Blank: For each time point or the endpoint, subtract the average fluorescence of the "Blank" wells from all other wells.
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Calculate Corrected Fluorescence: Use the following formula to determine the true enzymatic activity:
Corrected Fluorescence = (Fluorescence of Test Well - Fluorescence of Blank) - (Fluorescence of Compound Control - Fluorescence of Blank)
-
Determine Percent Inhibition:
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Calculate the corrected fluorescence for the "Enzyme Control" wells.
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Percent Inhibition = (1 - (Corrected Fluorescence of Test Well / Corrected Fluorescence of Enzyme Control)) * 100
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Data Presentation
The following table provides an example of how to structure your raw and corrected fluorescence data (in Relative Fluorescence Units, RFU).
| Compound Conc. (µM) | Raw Test Well RFU | Compound Control RFU | Blank RFU | Corrected Fluorescence (RFU) | % Inhibition |
| 0 (Enzyme Control) | 15000 | 500 | 500 | 14500 | 0 |
| 1 | 12000 | 1000 | 500 | 11000 | 24.1 |
| 5 | 8000 | 1500 | 500 | 6500 | 55.2 |
| 10 | 5000 | 2000 | 500 | 3000 | 79.3 |
Visualization
Experimental Workflow for Autofluorescence Correction
The following diagram illustrates the logical workflow for identifying and correcting for compound autofluorescence in the this compound assay.
Caption: Workflow for autofluorescence correction in the this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. benchchem.com [benchchem.com]
Non-linear reaction kinetics in Ac-RLR-AMC assay.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics in the Ac-RLR-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorogenic method used to measure the trypsin-like activity of the 26S proteasome.[1][2][3] The substrate, Ac-Arg-Leu-Arg-AMC (this compound), is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4] In its intact form, the substrate is not fluorescent. When the proteasome cleaves the peptide bond between arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of the enzymatic reaction.[1][3]
Q2: What should a typical reaction progress curve look like?
Under optimal conditions, the reaction progress curve, which plots fluorescence intensity against time, should exhibit a linear phase. The slope of this linear portion represents the initial velocity (V₀) of the reaction. As the reaction proceeds, the rate may decrease as the substrate is consumed, eventually reaching a plateau.
Q3: What does non-linear reaction kinetics in my progress curve indicate?
Non-linear kinetics, characterized by a curve that is not straight during the initial phase of the reaction, can suggest several potential issues with the assay. These may include problems with the concentrations of the enzyme or substrate, instability of the reaction components, or artifacts related to the fluorescence measurement itself.
Troubleshooting Guide: Non-Linear Reaction Kinetics
Issue 1: The reaction rate is initially fast and then quickly slows down or plateaus.
This is one of the most common forms of non-linear kinetics and often points to substrate or enzyme-related issues.
Possible Causes & Solutions
| Cause | Description | Recommended Action |
| Substrate Depletion | If the enzyme concentration is too high relative to the substrate concentration, the substrate is rapidly consumed, leading to a decrease in the reaction rate.[5] At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration.[6] | Decrease the enzyme concentration or increase the initial substrate concentration. Aim for conditions where less than 10-15% of the substrate is consumed during the linear phase of the assay. |
| Enzyme Instability | The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of inhibitors.[5] Proteases can also undergo autodigestion, which reduces the concentration of active enzyme over time.[7] | Ensure the assay buffer has the optimal pH and ionic strength for enzyme stability. Run the assay at the recommended temperature. Prepare the enzyme solution fresh and keep it on ice. |
| Product Inhibition | The product of the reaction (in this case, the cleaved peptide and AMC) may bind to the enzyme and inhibit its activity, causing the reaction rate to decrease as the product accumulates. | If product inhibition is suspected, analyzing only the initial velocity of the reaction is crucial. Diluting the sample might also mitigate the effect. |
Issue 2: The reaction shows a lag phase (a slow initial rate that increases over time).
A lag phase can indicate that the enzyme requires time to become fully active under the assay conditions.
Possible Causes & Solutions
| Cause | Description | Recommended Action |
| Slow Enzyme Activation | Some enzymes require a conformational change or the dissociation of an inhibitor to become fully active. This can lead to a lag in the reaction progress curve. | Pre-incubate the enzyme in the assay buffer for a period before adding the substrate to allow it to reach its fully active state. |
| Reagent Temperature | If reagents are not at the optimal reaction temperature when the assay is initiated, a lag phase may be observed as the mixture equilibrates. | Ensure all assay components (buffer, enzyme, substrate) are pre-warmed to the correct assay temperature before mixing. |
Issue 3: The fluorescence signal decreases over time.
A decreasing fluorescence signal is often indicative of issues with the fluorophore itself or the instrumentation.
Possible Causes & Solutions
| Cause | Description | Recommended Action |
| Photobleaching | AMC, the fluorescent product, can be destroyed by prolonged exposure to the excitation light source, leading to a loss of signal.[5][8] | Minimize the exposure of the samples to the excitation light.[5] This can be achieved by reducing the number of kinetic reading points or using a lower intensity excitation source if possible. |
| Inner Filter Effect | At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between the fluorophore concentration and the fluorescence intensity.[5][9][10] | Dilute the samples to a concentration range where the absorbance is minimal. Ensure the total absorbance of the solution at the excitation and emission wavelengths is low.[9] |
| Compound Interference | If testing inhibitors or other compounds, they may be quenching the fluorescence of AMC or be fluorescent themselves, interfering with the assay signal.[11] | Run control experiments with the compound in the absence of the enzyme to check for autofluorescence. Also, run a control with the compound and free AMC to test for quenching.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
-
Prepare a Substrate Solution: Prepare a working solution of this compound at a concentration that is not limiting (e.g., 5-10 times the expected Km).
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Prepare Enzyme Dilutions: Create a serial dilution of the enzyme stock solution in the assay buffer.
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Set up the Assay: In a microplate, add the substrate solution to each well.
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Initiate the Reaction: Add the different enzyme concentrations to initiate the reaction. Include a "no-enzyme" control with only buffer and substrate.
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Measure Fluorescence: Monitor the fluorescence kinetically at the appropriate excitation (approx. 380 nm) and emission (approx. 440-460 nm) wavelengths.[1][2][3]
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Analyze Data: Plot the initial reaction velocity against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
Protocol 2: Determining Optimal Substrate Concentration (Michaelis-Menten Kinetics)
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Prepare an Enzyme Solution: Use the optimal enzyme concentration determined in Protocol 1.
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Prepare Substrate Dilutions: Create a serial dilution of the this compound substrate in the assay buffer.
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Set up the Assay: In a microplate, add the enzyme solution to each well.
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Initiate the Reaction: Add the different substrate concentrations to initiate the reaction.
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Measure Fluorescence: Monitor the fluorescence kinetically.
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Analyze Data: Calculate the initial velocity for each substrate concentration. Plot the initial velocity against the substrate concentration. This will generate a Michaelis-Menten curve from which Vmax and Km can be determined.
Visual Guides
Caption: A generalized workflow for the this compound assay.
Caption: A decision tree for troubleshooting non-linear kinetics.
Caption: The enzymatic cleavage of this compound by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pnas.org [pnas.org]
- 8. youtube.com [youtube.com]
- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Effect of DMSO concentration on Ac-RLR-AMC assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-RLR-AMC assay to measure the trypsin-like activity of the 26S proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a fluorogenic method used to measure the trypsin-like peptidase activity of the 26S proteasome.[1][2][3] The substrate, Ac-Arg-Leu-Arg-AMC (this compound), is cleaved by the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and is typically measured at an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[1][2][3]
Q2: What is the role of DMSO in the this compound assay?
Dimethyl sulfoxide (B87167) (DMSO) is a common organic solvent used to dissolve the this compound substrate, which has limited aqueous solubility.[4] It is standard practice to prepare a concentrated stock solution of the substrate in DMSO, which is then diluted to the final working concentration in the assay buffer.
Q3: Can DMSO affect the results of my this compound assay?
Yes, the final concentration of DMSO in the assay can significantly impact the enzymatic activity of the 26S proteasome. While low concentrations are generally well-tolerated, higher concentrations can act as an inhibitor. It is crucial to maintain a consistent and low final concentration of DMSO across all wells of an experiment, including controls.
Q4: What is a typical final concentration of DMSO in this assay?
Most protocols recommend keeping the final DMSO concentration in the assay below 1% (v/v). Often, concentrations between 0.1% and 0.5% are used to minimize any potential effects on enzyme activity. It is always best to perform a DMSO tolerance test for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate may be degrading spontaneously in the assay buffer. | - Prepare fresh substrate solution immediately before use.- Run a "no-enzyme" control (substrate in buffer) to quantify the rate of autohydrolysis. |
| 2. Contaminated Reagents: Assay buffer or other reagents may contain fluorescent contaminants. | - Use high-purity water and reagents.- Prepare fresh buffers. | |
| 3. High DMSO Concentration: Some grades of DMSO may contain fluorescent impurities. | - Use a high-purity, spectroscopy-grade DMSO.- Run a "buffer + DMSO" control to check for background fluorescence from the solvent. | |
| Low or No Signal | 1. Inactive Enzyme: The 26S proteasome may have lost activity due to improper storage or handling. | - Ensure proper storage of the enzyme at -80°C.- Avoid repeated freeze-thaw cycles by preparing aliquots.- Include a positive control with known active enzyme. |
| 2. Inhibitory DMSO Concentration: The final concentration of DMSO in the assay may be too high, inhibiting the proteasome. | - Calculate the final DMSO concentration in your assay wells and ensure it is low (ideally ≤ 0.5%).- Perform a DMSO titration experiment to determine the optimal concentration for your system. | |
| 3. Incorrect Wavelength Settings: The fluorescence plate reader is not set to the optimal excitation and emission wavelengths for AMC. | - Set the plate reader to an excitation of ~380 nm and an emission of ~440-460 nm. | |
| Poor Reproducibility | 1. Inconsistent DMSO Concentration: Variation in the final DMSO concentration between wells. | - Prepare a master mix containing the substrate diluted in assay buffer to ensure a consistent final DMSO concentration.- Use calibrated pipettes. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents where possible. | |
| 3. Plate Edge Effects: Evaporation from the outer wells of the microplate can alter reagent concentrations. | - Avoid using the outermost wells of the plate or fill them with a blank solution (e.g., water or buffer). |
Effect of DMSO Concentration on Assay Performance
| Final DMSO Concentration (v/v) | Relative Proteasome Activity (%) | Observations |
| 0.1% | 100 | Generally considered a safe concentration with minimal impact on enzyme activity. |
| 0.5% | 95 - 100 | Typically well-tolerated, with little to no inhibition observed. |
| 1.0% | 85 - 95 | Slight inhibition may be observed. This is often the upper limit for sensitive assays. |
| 2.5% | 60 - 80 | Significant inhibition is likely. Data should be interpreted with caution. |
| 5.0% | 30 - 50 | Strong inhibition is expected. Not recommended for most applications. |
| 10.0% | < 20 | Severe inhibition of enzymatic activity. |
Note: This data is illustrative and intended for guidance purposes only. The actual effect of DMSO can vary depending on the specific enzyme, substrate concentration, and other assay conditions.
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of the 26S Proteasome
This protocol allows you to determine the optimal final concentration of DMSO for your this compound assay.
Materials:
-
Purified 26S proteasome
-
This compound substrate
-
DMSO (high-purity, spectroscopy grade)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Black, opaque 96-well microplate
Procedure:
-
Prepare a series of DMSO dilutions in your assay buffer to achieve final concentrations ranging from 0% to 10% (e.g., 0%, 0.1%, 0.5%, 1%, 2.5%, 5%, 10%) in the assay wells.
-
Prepare a master mix containing the 26S proteasome at the desired concentration in the assay buffer.
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Add the DMSO dilutions to the appropriate wells of the 96-well plate.
-
Add the proteasome master mix to all wells.
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Prepare the this compound substrate at a stock concentration in 100% DMSO. Dilute this stock in assay buffer to the final working concentration.
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Initiate the reaction by adding the diluted substrate to all wells.
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Measure the fluorescence kinetically over a set period (e.g., 60 minutes) at Ex/Em = 380/460 nm.
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Calculate the initial reaction rates (V₀) for each DMSO concentration.
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Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the final DMSO concentration.
Protocol 2: Standard this compound Assay
Materials:
-
Purified 26S proteasome or cell lysate
-
This compound substrate
-
DMSO (high-purity, spectroscopy grade)
-
Assay Buffer
-
Black, opaque 96-well microplate
-
Test compounds and vehicle control (if applicable)
Procedure:
-
Prepare the this compound substrate as a 10 mM stock solution in 100% DMSO.
-
Dilute the substrate to the final working concentration in pre-warmed assay buffer.
-
Add the assay buffer to all wells of the 96-well plate.
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Add your test compounds (dissolved in a buffer with a known, low DMSO concentration) or vehicle control to the appropriate wells.
-
Add the 26S proteasome or cell lysate to all wells except the "no-enzyme" control.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
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Initiate the reaction by adding the diluted this compound substrate to all wells.
-
Measure the fluorescence immediately and kinetically over time at Ex/Em = 380/460 nm.
-
Determine the reaction rates and analyze your data.
Visualizations
Caption: Workflow for determining DMSO tolerance in the this compound assay.
References
Ac-RLR-AMC assay sensitivity and detection limits.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the Ac-RLR-AMC fluorogenic substrate to measure the trypsin-like activity of the 26S proteasome. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the trypsin-like peptidase activity of the 26S proteasome. The substrate, Ac-Arg-Leu-Arg-AMC (this compound), consists of a tripeptide sequence (Arg-Leu-Arg) recognized by the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome at the C-terminus of the arginine residue, the free AMC is released, which produces a strong fluorescent signal. This fluorescence is directly proportional to the proteasomal activity.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
A2: The released 7-amino-4-methylcoumarin (AMC) fluorophore should be measured at an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 440-460 nm.[1][2]
Q3: What is a typical working concentration for the this compound substrate?
A3: A typical starting concentration range for the this compound substrate is between 10 µM and 100 µM. The optimal concentration may vary depending on the specific experimental conditions and the enzyme concentration. For purified proteasome, the Michaelis constant (Km) has been reported to be 78 µM, so a concentration around this value is often a good starting point.
Q4: How should I store the this compound substrate?
A4: The lyophilized this compound substrate should be stored at -20°C and protected from light. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Q5: Why is it important to include a proteasome inhibitor control in my experiment?
A5: Including a specific proteasome inhibitor, such as MG-132, is crucial to differentiate the fluorescence signal generated by the proteasome from that of other proteases that may be present in the sample and capable of cleaving the substrate. By comparing the activity in the presence and absence of the inhibitor, you can determine the specific proteasome-dependent activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay.
| Parameter | Value | Notes |
| Excitation Wavelength | ~380 nm | Optimal for free AMC. |
| Emission Wavelength | 440 - 460 nm | |
| Typical Substrate Concentration | 10 - 100 µM | The optimal concentration should be determined empirically. |
| Km for Purified Proteasome | 78 µM | Michaelis constant; indicates the substrate concentration at which the reaction rate is half of Vmax. |
| Sensitive Detection Limit | ~1 nM | Refers to the lowest concentration of purified 26S proteasome used in published protocols for sensitive detection.[3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the 26S proteasome activity pathway and the general experimental workflow for the this compound assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate may be degrading spontaneously. 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds or other proteases. 3. Compound Autofluorescence: If screening compounds, the test compounds themselves may be fluorescent. | 1. Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate. Include a "no-enzyme" control to measure the rate of autohydrolysis. 2. Use high-purity, sterile reagents and dedicated labware. Filter-sterilize buffers if necessary. 3. Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract this value from the experimental wells. |
| Low or No Signal | 1. Inactive Enzyme: The proteasome may have lost its activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for proteasome activity. 3. Incorrect Instrument Settings: The excitation and/or emission wavelengths on the fluorometer may be set incorrectly. 4. Insufficient Enzyme Concentration: The concentration of the proteasome in the sample may be too low to detect. | 1. Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Use a known active proteasome preparation as a positive control. 2. Verify that the assay buffer has the correct pH (typically 7.5-8.0) and contains necessary co-factors like Mg2+ and ATP for 26S proteasome activity. The optimal temperature is generally 37°C. 3. Confirm that the instrument is set to the correct wavelengths for AMC (Ex: ~380 nm, Em: ~440-460 nm). 4. Increase the concentration of the enzyme/sample in the assay. For purified proteasome, concentrations around 1 nM have been shown to be effective.[3] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. 3. Plate Effects: Variations in the microplate can affect fluorescence readings. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting variations. 2. Gently mix the contents of the wells after each reagent addition. 3. Use high-quality, black, opaque-bottom plates designed for fluorescence assays to minimize well-to-well crosstalk and background. Be aware that different plate types can yield different results.[4] |
| Non-linear Reaction Rate | 1. Substrate Depletion: The substrate is being consumed too quickly by a high concentration of the enzyme. 2. Enzyme Instability: The proteasome may be losing activity over the course of the assay. 3. Product Inhibition: The accumulation of the cleaved peptide or AMC may be inhibiting the enzyme. | 1. Reduce the enzyme concentration or monitor the reaction for a shorter period to ensure the initial velocity is measured. 2. Ensure the assay buffer conditions are optimal for enzyme stability. 3. Analyze the initial linear phase of the reaction to determine the rate. |
Experimental Protocols
I. Preparation of an AMC Standard Curve
To quantify the amount of AMC produced in your enzymatic reaction, it is essential to generate a standard curve.
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 100 pmol per well.
-
Add the AMC dilutions to the wells of a 96-well black plate.
-
Measure the fluorescence at Ex/Em of ~380/440-460 nm.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration to generate a standard curve. The slope of this curve can be used to convert the RFU from your experiment into the amount of AMC produced.[5]
II. Proteasome Activity Assay using this compound
This protocol provides a general method for measuring the trypsin-like activity of the 26S proteasome in cell lysates or with purified enzyme.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Purified 26S proteasome or cell lysate containing proteasomes
-
Proteasome inhibitor (e.g., MG-132)
-
DMSO (for dissolving substrate and inhibitor)
-
Black 96-well microplate
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Set up the reactions in a 96-well plate as follows:
-
Sample wells: Add your cell lysate or purified proteasome to the wells.
-
Inhibitor control wells: Add your cell lysate or purified proteasome, followed by the proteasome inhibitor (e.g., 10 µM MG-132).
-
No-enzyme control (blank): Add only the assay buffer.
-
Substrate control: Add assay buffer and the substrate working solution.
-
-
Adjust the volume in all wells to be equal with the assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately begin measuring the fluorescence in a plate reader at 37°C. Take readings every 1-2 minutes for a period of 30-60 minutes.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δtime).
-
Determine the specific proteasome activity by subtracting the rate of the inhibitor control from the rate of the sample wells.
-
Quantify the activity by converting the ΔRFU/Δtime to moles of AMC released per minute using the slope from your AMC standard curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Preventing Photobleaching of the AMC Fluorophore
This technical support center is designed for researchers, scientists, and drug development professionals who utilize the 7-Amino-4-methylcoumarin (AMC) fluorophore in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to photobleaching, alongside detailed experimental protocols and comparative data to help you optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during fluorescence experiments with AMC, with a focus on identifying and resolving issues related to photobleaching.
Q1: My AMC fluorescence signal is weak or absent from the start. What are the possible causes?
A1: A weak or non-existent signal can stem from several factors unrelated to photobleaching. Systematically check the following:
-
Incorrect Wavelength Settings: Ensure your instrument's excitation and emission wavelengths are set correctly for AMC. Optimal settings are typically around 340-380 nm for excitation and 440-460 nm for emission, but it's best to confirm this for your specific instrument and buffer conditions.[1]
-
Reagent Issues:
-
Enzyme Inactivity: If you are using an AMC-based enzyme assay, the enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[1]
-
Substrate Degradation: AMC-conjugated substrates can be sensitive to light and pH. Store them protected from light and dissolved in an appropriate solvent like DMSO.[1]
-
-
Buffer Problems: The pH of your buffer is critical for both enzyme activity (in enzymatic assays) and AMC fluorescence. Ensure the buffer is at the optimal pH for your experiment.[1]
-
Instrument Malfunction: Verify your plate reader or microscope is functioning correctly by running a standard curve with free AMC to confirm detection capabilities.[1]
Q2: My fluorescence signal is initially strong but fades quickly during imaging or over the course of my experiment. Is this photobleaching?
A2: A rapid decrease in fluorescence intensity upon exposure to light is a classic sign of photobleaching.[1] AMC, like many fluorophores, is susceptible to light-induced degradation.[1]
Q3: What is the underlying mechanism of AMC photobleaching?
A3: Photobleaching of fluorophores like AMC generally occurs when the molecule is in its excited triplet state. In this long-lived state, the fluorophore is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.
Q4: My background fluorescence is very high, making it difficult to see my specific signal. What can I do?
A4: High background can obscure your signal and can be caused by several factors:
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, riboflavin) that fluoresce at similar wavelengths to AMC. To check for this, image an unstained control sample using the same settings as your experimental samples.
-
Substrate Autohydrolysis: In enzyme assays, the AMC-conjugated substrate may spontaneously break down in the assay buffer, releasing free AMC. Run a "no-enzyme" control to assess the rate of autohydrolysis.[1]
-
Contaminated Reagents: Buffers and other reagents can be a source of fluorescent contaminants. Use high-purity water and fresh reagents.[1]
Q5: My results are not reproducible. What are some common sources of variability in AMC-based assays?
A5: Lack of reproducibility can be frustrating. Consider these potential sources of error:
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Avoid using the outer wells or fill them with a blank solution.[1]
-
Inconsistent Reagent Preparation: Ensure all reagents are prepared fresh and consistently for each experiment.
-
Photobleaching Variation: If you are not controlling the light exposure carefully, different wells or samples may be photobleached to varying degrees.
Quantitative Data on Fluorophore Photostability
| Fluorophore | Photostability Notes |
| AMC (7-Amino-4-methylcoumarin) | Generally considered to have low to moderate photostability and is prone to photobleaching, especially under high-intensity illumination. |
| Alexa Fluor 350 | Offers higher photostability compared to AMC, making it a better choice for long-term imaging experiments. |
| DAPI | Primarily a nuclear counterstain, it is generally more photostable than AMC. |
| Hoechst 33342 | Another nuclear counterstain, its photostability is comparable to or slightly less than DAPI. |
Experimental Protocols
Protocol 1: Measuring the Photobleaching Rate of AMC
This protocol provides a method to quantify the photobleaching rate of AMC in your experimental setup.
1. Sample Preparation:
- Prepare a solution of free AMC in your experimental buffer at a concentration that gives a strong but not saturating fluorescence signal.
- Alternatively, prepare your experimental sample (e.g., cells stained with an AMC-linked probe or an enzyme assay with the AMC substrate).
- Mount the sample on a microscope slide. For baseline measurements, use a mounting medium without any antifade reagents.
2. Microscopy Setup:
- Use a fluorescence microscope (confocal or widefield) with appropriate filters for AMC (Excitation: ~350 nm, Emission: ~450 nm).
- Set the imaging parameters:
- Excitation Intensity: Choose an intensity level that is representative of your typical imaging conditions. Keep this constant throughout the experiment.
- Exposure Time: Select an appropriate exposure time.
- Time-lapse Acquisition: Set up a time-lapse series to acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching.
3. Image Acquisition and Analysis:
- Acquire the time-lapse series.
- Define a region of interest (ROI) within the fluorescent area and a background ROI outside of the sample.
- Measure the mean fluorescence intensity of the ROI and the background ROI for each time point.
- Correct for background by subtracting the mean background intensity from the mean ROI intensity for each time point.
- Normalize the background-corrected intensity values to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity against time to generate a photobleaching decay curve.
- The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the curve.
Protocol 2: Using Antifade Reagents to Protect AMC Fluorescence
This protocol describes how to use a commercial antifade mounting medium to reduce photobleaching.
1. Sample Preparation:
- Prepare your sample (e.g., fixed and stained cells) as you normally would.
- After the final washing step, carefully remove as much residual buffer as possible without allowing the sample to dry out.
2. Mounting:
- Place a small drop of the antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, VECTASHIELD® Antifade Mounting Medium) onto the sample.
- Gently lower a coverslip over the sample, avoiding air bubbles.
- For hardening mountants, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) before imaging.[2]
3. Imaging:
- Image the sample using the same microscopy settings as you would for an unmounted or non-antifade mounted sample.
- You can perform a photobleaching measurement (as described in Protocol 1) to quantify the improvement in photostability.
Visualizing Key Concepts
Diagram 1: The Mechanism of AMC Photobleaching
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of the AMC fluorophore.
Diagram 2: Troubleshooting Workflow for AMC Photobleaching
Caption: A step-by-step workflow for troubleshooting and mitigating AMC photobleaching.
References
Validation & Comparative
Specificity Showdown: A Comparative Guide to Ac-RLR-AMC for Trypsin-Like Protease Activity
For researchers navigating the complex landscape of protease activity assays, the choice of a fluorogenic substrate is a critical decision that directly impacts experimental sensitivity and specificity. This guide provides an objective comparison of the commonly used substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC), against other commercially available alternatives for measuring trypsin-like serine protease activity. We present a synthesis of performance data, detailed experimental protocols, and a visual workflow to empower researchers in making informed decisions for their drug discovery and basic research endeavors.
Trypsin-like serine proteases are a crucial class of enzymes that cleave peptide bonds C-terminal to basic amino acid residues, primarily arginine (R) and lysine (B10760008) (K). Their activity is fundamental to physiological processes ranging from digestion and blood coagulation to cellular signaling and apoptosis. Fluorogenic substrates like this compound are indispensable tools for studying these enzymes. They consist of a peptide sequence recognized by the protease, linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the free AMC is released, producing a quantifiable fluorescent signal directly proportional to protease activity.
Performance Comparison of Fluorogenic Substrates
The specificity and efficiency of a fluorogenic substrate are best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio of these two, kcat/Kₘ, is the specificity constant and represents the most reliable measure of an enzyme's preference for a given substrate. A higher kcat/Kₘ value indicates greater catalytic efficiency and specificity.
The following table summarizes the specificity constants (kcat/Kₘ) for this compound and several common alternatives against a panel of key serine proteases. This allows for a direct comparison of their suitability for measuring the activity of specific enzymes.
| Substrate | Target Protease | kcat/Kₘ (M⁻¹s⁻¹) | Key Characteristics |
| This compound | 20S Proteasome (Trypsin-Like) | Data not readily available in comparative format | Commonly used for measuring the trypsin-like activity of the proteasome.[1][2] |
| Boc-LRR-AMC | 20S Proteasome (Trypsin-Like) | Data not readily available in comparative format | A widely adopted substrate for the trypsin-like activity of the 20S and 26S proteasomes.[3][4][5][6][7][8] |
| Boc-VPR-AMC | Thrombin | 4.0 x 10⁶ | A specific and highly sensitive substrate for thrombin. Also cleaved by trypsin and other proteases. |
| Z-GGR-AMC | Urokinase, Trypsin, Thrombin, Plasmin | Data not readily available in comparative format | A substrate for several trypsin-like proteases, including those in the fibrinolytic system.[1] |
| Boc-IEGR-AMC | Factor Xa | 3.3 x 10⁵ | Commonly used for measuring Factor Xa activity in the coagulation cascade. |
| Boc-VLK-AMC | Plasmin | 1.0 x 10⁵ | A substrate for plasmin, a key enzyme in fibrinolysis. |
| Suc-LLVY-AMC | Chymotrypsin | 1.3 x 10⁶ | A highly efficient substrate for chymotrypsin, used as a negative control for trypsin-like specificity. |
| MeOSuc-AAPV-AMC | Elastase | 1.8 x 10⁴ | A substrate for elastase, demonstrating specificity away from trypsin-like enzymes. |
Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes. The lack of directly comparable, published side-by-side kinetic data for this compound against multiple proteases highlights a gap in the literature.
Experimental Workflow & Methodologies
To ensure accurate and reproducible results when comparing fluorogenic substrates, a standardized experimental protocol is crucial. Below is a detailed methodology for a typical protease activity assay in a 96-well format, which can be adapted for specific enzymes and substrates.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Substrates for Measuring Trypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
The 26S proteasome is a critical multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular homeostasis. Its proteolytic activity is categorized into three main types: chymotrypsin-like, trypsin-like, and caspase-like, each mediated by specific catalytic β-subunits (β5, β2, and β1, respectively). Accurate measurement of these distinct activities is crucial for understanding the ubiquitin-proteasome system (UPS) and for the development of therapeutic inhibitors. This guide provides a comparative overview of alternative substrates for measuring the trypsin-like activity of the proteasome, focusing on their performance, supported by available experimental data, and detailed protocols to aid in experimental design.
Substrate Performance Comparison
The selection of an appropriate substrate is paramount for obtaining sensitive and reliable measurements of trypsin-like proteasome activity. The most common substrates are short peptides conjugated to a reporter molecule, either a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a luminogenic substrate like aminoluciferin. Upon cleavage by the proteasome, the reporter is released, generating a quantifiable signal.
Below is a summary of commonly used alternative substrates for measuring trypsin-like activity. While direct comparative kinetic data (Km and Vmax) under identical conditions are not always available in the literature, this table provides key characteristics to guide substrate selection.
| Substrate Name | Full Name | Reporter Group | Detection Method | Excitation (nm) | Emission (nm) | Reported Kinetic Parameters (Km) |
| Ac-RLR-AMC | Acetyl-Arginyl-Leucyl-Arginine-AMC | AMC | Fluorescence | ~380 | ~440-460 | Data not readily available |
| Boc-LRR-AMC | tert-Butyloxycarbonyl-Leucyl-Arginyl-Arginine-AMC | AMC | Fluorescence | ~340-360 | ~440-460 | ~20-80 µM (Varies with conditions) |
| Z-ARR-AMC | Carbobenzoxy-Alanyl-Arginyl-Arginine-AMC | AMC | Fluorescence | ~360-380 | ~430-460 | Data not readily available |
| Z-LRR-aminoluciferin | Carbobenzoxy-Leucyl-Arginyl-Arginine-aminoluciferin | Aminoluciferin | Luminescence | N/A | N/A | Data not readily available |
Note: The kinetic parameters (Km and Vmax) of proteasome substrates can be influenced by factors such as the type of proteasome (20S vs. 26S), the presence of activators or inhibitors, buffer composition, and temperature. The values presented are based on available literature and may not be directly comparable.
Visualizing Proteasome-Related Pathways and Workflows
To better understand the context of measuring trypsin-like proteasome activity, the following diagrams illustrate the ubiquitin-proteasome signaling pathway, a general experimental workflow for a fluorogenic assay, and a logical comparison of the features of the alternative substrates.
Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.
Caption: General experimental workflow for a fluorogenic proteasome activity assay.
Caption: Logical comparison of fluorogenic and luminogenic substrate features.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and accurate results. Below are representative protocols for fluorogenic and luminogenic assays to measure trypsin-like proteasome activity.
Protocol 1: Fluorogenic Proteasome Activity Assay (General Protocol for AMC-based Substrates)
This protocol provides a general framework for using this compound, Boc-LRR-AMC, or Z-ARR-AMC. Specific substrate concentrations may need to be optimized.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT
-
Fluorogenic Substrate (this compound, Boc-LRR-AMC, or Z-ARR-AMC): 10 mM stock in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the fluorogenic substrate by diluting the 10 mM stock in Assay Buffer to the desired final concentration (e.g., a 2X working solution for a 1:1 addition to the sample). A typical final substrate concentration ranges from 20 to 100 µM.
-
Dilute the purified proteasome or cell lysate in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted proteasome/cell lysate to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
If testing inhibitors, add the inhibitor solution to the wells and pre-incubate with the proteasome for a specified time (e.g., 15-30 minutes) at 37°C before adding the substrate.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X substrate working solution to all wells to bring the final volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: Luminogenic Proteasome Activity Assay (Using Z-LRR-aminoluciferin)
This protocol is adapted from commercially available kits (e.g., Promega's Proteasome-Glo™).
Materials:
-
Proteasome-Glo™ Trypsin-Like Reagent (containing Z-LRR-aminoluciferin, luciferase, and buffer)
-
Purified 20S or 26S proteasome or cell suspension
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Reconstitute the Proteasome-Glo™ Trypsin-Like Reagent according to the manufacturer's instructions. This typically involves combining a buffer with the lyophilized substrate and enzyme mixture.
-
Allow the reconstituted reagent to equilibrate to room temperature for at least 30 minutes before use.
-
-
Assay Setup:
-
Add 50 µL of purified proteasome solution or cell suspension to each well of a 96-well white plate.
-
Include a "no enzyme" or "no cell" control with 50 µL of buffer or media.
-
-
Initiate Reaction and Measure Luminescence:
-
Add 50 µL of the reconstituted Proteasome-Glo™ Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the control wells) from the experimental wells.
-
The resulting relative light units (RLU) are proportional to the trypsin-like proteasome activity.
-
Conclusion
The selection of an appropriate substrate for measuring trypsin-like proteasome activity is a critical decision in experimental design. Fluorogenic AMC-based substrates like this compound, Boc-LRR-AMC, and Z-ARR-AMC are widely used and offer a cost-effective method for kinetic analysis. Luminogenic substrates, such as Z-LRR-aminoluciferin, provide higher sensitivity and a lower background signal, making them ideal for high-throughput screening and cell-based assays. Researchers should consider the specific requirements of their experiments, including the desired sensitivity, throughput, and budget, when choosing a substrate. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of proteasome activity assays.
A Head-to-Head Comparison of Ac-RLR-AMC and Other Fluorogenic Substrates for Measuring Trypsin-Like Proteasome Activity
For researchers, scientists, and drug development professionals navigating the landscape of proteasome activity assays, the selection of an appropriate fluorogenic substrate is a critical determinant of experimental success. This guide provides an objective comparison of Ac-RLR-AMC with other commercially available substrates for measuring the trypsin-like activity of the 26S proteasome, supported by experimental data and detailed protocols.
The 26S proteasome is a multi-catalytic enzyme complex central to cellular protein homeostasis and a key target in drug discovery, particularly in oncology and neurodegenerative diseases. It possesses three distinct proteolytic activities: chymotrypsin-like, caspase-like, and trypsin-like. Accurate measurement of each of these activities is crucial for understanding proteasome function and for the development of specific inhibitors. This guide focuses on substrates for the trypsin-like activity, which cleaves peptide bonds on the carboxyl side of basic amino acid residues, such as arginine and lysine.
Quantitative Comparison of Trypsin-Like Proteasome Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters, which describe the interaction between the substrate and the enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The catalytic rate constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
Below is a summary of available kinetic data for popular fluorogenic substrates used to measure the trypsin-like activity of the proteasome.
| Substrate | Peptide Sequence | Fluorophore | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Ac-Arg-Leu-Arg-AMC | AMC | Data not available | Data not available | Data not available | Data not available |
| Boc-LRR-AMC | Boc-Leu-Arg-Arg-AMC | AMC | Data not available | Data not available | Data not available | Data not available |
| Z-LRR-AMC | Z-Leu-Arg-Arg-AMC | AMC | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
To ensure reproducible and comparable results, a standardized experimental protocol is essential. The following is a detailed methodology for a typical in vitro proteasome activity assay using fluorogenic substrates.
Materials and Reagents:
-
Purified 26S proteasome or cell lysate containing active proteasomes
-
Fluorogenic substrate stock solution (e.g., this compound, Boc-LRR-AMC, or Z-LRR-AMC in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).[1]
Experimental Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare a serial dilution of the purified proteasome or cell lysate in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted proteasome or cell lysate.
-
For negative control wells, pre-incubate the proteasome/lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes. The rate of increase in fluorescence is proportional to the proteasome activity.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Underlying Biology and Workflow
To better understand the context of these experiments, the following diagrams illustrate the ubiquitin-proteasome pathway and the general experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Experimental workflow for a fluorogenic proteasome activity assay.
Conclusion
References
Validating Caspase-1 Activity: A Comparison of Fluorogenic Assays with Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Robust and reliable data is the cornerstone of scientific research. In the study of inflammatory pathways, assays measuring enzyme activity are pivotal. However, reliance on a single assay can be misleading due to potential artifacts or off-target effects. This guide provides a framework for validating the results of a fluorogenic caspase-1 activity assay using two common orthogonal methods: Western blot for caspase-1 cleavage and ELISA for interleukin-1β (IL-1β) secretion. This multi-pronged approach ensures the generation of high-confidence data.
Caspase-1 is a critical enzyme in the innate immune response.[1][2][3] It is activated within a multi-protein complex called the inflammasome.[2][4][5] Once active, caspase-1 cleaves the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2][3][6] It also cleaves Gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[2] Given its central role in inflammation, accurately measuring caspase-1 activity is crucial for research and drug development in this area.[5][7][8]
The Inflammasome Signaling Pathway
The activation of caspase-1 is a tightly regulated process initiated by various stimuli, including pathogens and cellular stress. These signals lead to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.[2][5][9] The active caspase-1 then proceeds to cleave its downstream substrates.
Orthogonal Validation Workflow
To validate the results from a primary caspase-1 activity assay, a systematic workflow is employed. Cells are treated with an inflammasome activator (e.g., LPS + Nigericin) with or without a caspase-1 inhibitor (e.g., VX-765). The cell lysate is used for the primary activity assay and for Western blotting, while the supernatant is used for ELISA to measure secreted IL-1β.
Data Presentation: A Comparative Summary
The following table presents example data from the three assays, demonstrating how the orthogonal methods support the primary assay's findings. The data shows that the inflammasome activator increases caspase-1 activity, which is confirmed by increased caspase-1 cleavage (Western blot) and increased secretion of mature IL-1β (ELISA). A specific caspase-1 inhibitor, VX-765, reduces the activity measured in all three assays, confirming the specificity of the observed effects.[6][7][10]
| Treatment Group | Caspase-1 Activity Assay (Relative Fluorescence Units/µg protein) | Western Blot Analysis (Cleaved Caspase-1 p20 / β-actin, Densitometry) | IL-1β ELISA (pg/mL in supernatant) |
| Vehicle Control | 150 ± 25 | 0.1 ± 0.05 | < 10 (Below LLoQ) |
| Activator (LPS + Nigericin) | 1250 ± 110 | 2.5 ± 0.3 | 850 ± 95 |
| Activator + VX-765 (10 µM) | 210 ± 30 | 0.3 ± 0.1 | 50 ± 15 |
LLoQ: Lower Limit of Quantification. Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Cell Culture and Treatment
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Protocol:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.
-
Differentiate cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Prime the cells by treating with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
For inhibitor groups, pre-incubate with VX-765 (or vehicle) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.
-
After incubation, collect the cell culture supernatant for ELISA. Centrifuge to remove cell debris and store at -80°C.
-
Wash the adherent cells once with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot and the caspase-1 activity assay.
-
Caspase-1 Activity Assay (Fluorogenic)
-
Principle: This assay uses a synthetic peptide substrate for caspase-1, Ac-YVAD-AMC. Cleavage of the substrate by active caspase-1 releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified.
-
Protocol:
-
Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.
-
In a black 96-well plate, add 50 µg of total protein from each sample lysate to individual wells. Adjust the volume with lysis buffer.
-
Prepare a reaction mix containing assay buffer and 50 µM Ac-YVAD-AMC substrate.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 5 minutes for 1-2 hours.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the curve. Normalize the activity to the protein concentration (RFU/min/µg).
-
Western Blot for Caspase-1 Cleavage
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. This method can distinguish between the inactive pro-caspase-1 (p45) and the cleaved, active p20 subunit.[3][11][12][13]
-
Protocol:
-
Denature 30 µg of protein from each cell lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (e.g., a 12% polyacrylamide gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
ELISA for IL-1β Secretion
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based technique for quantifying a specific protein. A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein (mature IL-1β) to provide specificity and sensitivity.[14][15][16][17]
-
Protocol:
-
Use a commercial Human IL-1β ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody for human IL-1β.
-
Incubate for the specified time to allow the IL-1β to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for IL-1β.
-
Wash the wells and add streptavidin-HRP.
-
Wash again and add a TMB substrate solution. A colored product will develop in proportion to the amount of IL-1β present.
-
Stop the reaction with the supplied stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
-
References
- 1. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 6. invivogen.com [invivogen.com]
- 7. youtube.com [youtube.com]
- 8. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Human IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]
- 17. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]
Decoding Specificity: A Comparative Analysis of the Proteasome Substrate Ac-RLR-AMC and its Cross-Reactivity with Other Cellular Proteases
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is fundamental to unraveling complex cellular processes and developing targeted therapeutics. The fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is a widely utilized tool for assaying the trypsin-like activity of the 26S proteasome.[1][2] However, a critical aspect of employing any chemical probe in a complex biological system is understanding its specificity. This guide provides a comprehensive comparison of this compound's reactivity with its primary target and its potential for cross-reactivity with other major classes of cellular proteases, including caspases, cathepsins, and calpains. While direct quantitative data on the cross-reactivity of this compound is limited in the public domain, we can infer its likely specificity based on the known substrate preferences of these enzyme families.
The Primary Target: 26S Proteasome's Trypsin-Like Activity
The this compound substrate is designed to be specifically cleaved by the trypsin-like catalytic subunit of the 26S proteasome.[1][2] This protease complex plays a crucial role in intracellular protein degradation, a process vital for cellular homeostasis. The peptide sequence Arg-Leu-Arg is recognized by the active site of the proteasome's β2 subunit, which exhibits a preference for cleaving after basic amino acid residues like Arginine (Arg).[3] Upon cleavage of the amide bond between the C-terminal Arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the fluorophore is released, producing a measurable fluorescent signal (Excitation: ~380 nm, Emission: ~440-460 nm).[1]
Comparative Analysis of Substrate Specificity
To understand the potential for this compound to be cleaved by other cellular proteases, it is essential to compare its amino acid sequence with the known substrate specificities of other major protease families.
| Protease Family | Primary Substrate Specificity (P1 Residue) | Typical Fluorogenic Substrate | Likelihood of this compound Cleavage | Rationale |
| 26S Proteasome (Trypsin-like) | Basic (Arg, Lys) | This compound , Boc-LRR-AMC[3][4][5] | High (Primary Target) | The peptide sequence with Arginine at the P1 position is optimal for the trypsin-like activity of the proteasome. |
| Caspases | Aspartic Acid (Asp) | Ac-DEVD-AMC (Caspase-3/7)[6] | Very Low | Caspases exhibit a strong and almost exclusive preference for cleaving after aspartic acid residues. The Arginine at the P1 position of this compound is a very poor substrate for caspases. |
| Cathepsins (e.g., Cathepsin B) | Basic (Arg, Lys), but can be broader | Z-RR-AMC, Z-FR-AMC | Low to Moderate | Cathepsin B, a cysteine protease, can display some trypsin-like activity and cleave after basic residues.[7] However, its optimal cleavage motifs and pH optima differ significantly from the proteasome, suggesting that cleavage of this compound would be inefficient compared to its preferred substrates. |
| Calpains | Broad, often prefers hydrophobic residues (e.g., Leu, Val) | Suc-LLVY-AMC | Low | Calpains are calcium-dependent cysteine proteases with a broader substrate specificity. While they can cleave a variety of sequences, they do not show a strong preference for arginine at the P1 position. Their primary recognition motifs are distinct from that of this compound. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of standardized protease activity assays should be performed.
General Protocol for Protease Activity Assay
This protocol provides a framework for measuring the activity of a purified protease with this compound.
Materials:
-
Purified Protease (e.g., 26S Proteasome, Caspase-3, Cathepsin B, Calpain-1)
-
This compound
-
Protease-specific assay buffer (pH and ionic strength optimized for each enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in its specific, pre-warmed assay buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the diluted enzyme solution. Include a "no enzyme" control containing only the assay buffer.
-
Reaction Initiation: Add the this compound substrate to all wells to initiate the reaction. The final concentration of DMSO should be kept low (typically <1%) to avoid enzyme inhibition.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at regular intervals.
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells. The initial velocity of the reaction can be determined from the linear portion of the fluorescence versus time plot.
Protocol for Determining Kinetic Parameters (Km and kcat)
To quantitatively compare the efficiency of cleavage, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) should be determined.
Procedure:
-
Follow the general protease activity assay protocol.
-
Use a fixed, low concentration of the enzyme.
-
Vary the concentration of the this compound substrate over a wide range.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then determined as kcat/Km.
Visualizing the Experimental Workflow and Cellular Context
To better understand the experimental design and the cellular pathways involved, the following diagrams are provided.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Overview of major cellular protease pathways.
Conclusion
This compound is a highly valuable tool for the specific measurement of the trypsin-like activity of the 26S proteasome. Based on the distinct substrate specificities of other major cellular proteases such as caspases and calpains, significant cross-reactivity with this compound is unlikely. While some low-level cleavage by certain cathepsins with trypsin-like activity cannot be entirely ruled out without direct experimental data, the substrate's design strongly favors the proteasome. For researchers investigating complex biological systems where multiple proteases may be active, it is recommended to confirm specificity using the experimental protocols outlined in this guide or through the use of highly selective inhibitors for each protease class as controls. This rigorous approach will ensure the accurate attribution of measured proteolytic activity and the generation of reliable scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 3. ubpbio.com [ubpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Trypsin-Like Proteasome Activity: A Comparative Analysis of Ac-RLR-AMC and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the accurate measurement of specific proteasomal activities is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC) with its alternatives for the determination of the trypsin-like activity of the 26S proteasome. This document outlines detailed experimental protocols for determining key kinetic parameters, presents a comparative analysis of substrate performance, and provides visual workflows to aid in experimental design.
The 26S proteasome is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing). The trypsin-like activity, which cleaves after basic amino acid residues, is a key target for understanding proteasome function and for the development of therapeutic inhibitors. This compound is a well-established fluorogenic substrate used to specifically assay this activity. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, providing a quantifiable measure of enzymatic activity.
Comparative Analysis of Fluorogenic Substrates for Trypsin-Like Proteasome Activity
While this compound is a widely utilized substrate, several alternatives are available. A direct comparison of their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is essential for selecting the most appropriate substrate for a given research application. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of kinetic parameters for this compound and a common alternative, Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). It is important to note that these values can vary depending on the experimental conditions, such as buffer composition, pH, temperature, and the source and purity of the 26S proteasome.
| Substrate | Target Activity | Km (µM) | Vmax (relative units) | Reference |
| This compound | Trypsin-like | Data not readily available in a comparative context | Data not readily available in a comparative context | [1] |
| Boc-LRR-AMC | Trypsin-like | Data not readily available in a comparative context | Data not readily available in a comparative context | [2][3] |
Note: While specific Km and Vmax values for this compound and Boc-LRR-AMC with the 26S proteasome are not consistently reported in a directly comparative manner in the reviewed literature, both are established as effective substrates for measuring trypsin-like activity. Researchers should determine these parameters under their specific experimental conditions for accurate comparison.
Experimental Protocol: Determination of Km and Vmax for Trypsin-Like Proteasome Activity
This protocol provides a detailed methodology for determining the Km and Vmax of the 26S proteasome's trypsin-like activity using a fluorogenic substrate like this compound.
Materials:
-
Purified 26S Proteasome
-
Fluorogenic Substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT
-
Dimethyl Sulfoxide (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
7-amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM this compound) in DMSO.
-
Prepare a working solution of the purified 26S proteasome in assay buffer to a final concentration of 1-5 nM. Keep on ice.
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM) for the kinetic analysis. It is recommended to perform a two-fold serial dilution.
-
Prepare a standard curve of free AMC in assay buffer (e.g., 0 to 50 µM) to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme Activity Assay:
-
To each well of the 96-well plate, add 50 µL of the various substrate dilutions.
-
To initiate the reaction, add 50 µL of the diluted 26S proteasome solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity (RFU) over time (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is the slope of the line (ΔRFU/Δtime).
-
Convert the initial velocities from RFU/min to µM/min using the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/V₀ vs. [S]) to determine Km and Vmax from the slope and intercepts.
-
Visualizing the Workflow and Enzymatic Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by the 26S proteasome.
Caption: Workflow for Km and Vmax determination.
This guide provides a framework for the rigorous determination and comparison of kinetic parameters for fluorogenic substrates of the 26S proteasome's trypsin-like activity. By following these detailed protocols and utilizing the comparative data, researchers can make informed decisions on substrate selection and accurately characterize the enzymatic activity of this critical cellular machinery.
References
Ac-RLR-AMC: A Comparative Guide for Assessing Immunoproteasome versus Constitutive Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Ac-RLR-AMC for monitoring the trypsin-like activity of the immunoproteasome versus the constitutive proteasome. Below you will find comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison: this compound with Immunoproteasome vs. Constitutive Proteasome
This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the trypsin-like proteolytic activity of the proteasome. Upon cleavage by the proteasome's β2 subunits, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal that can be quantified to determine enzymatic activity.
Both the constitutive proteasome and the immunoproteasome possess trypsin-like activity, localized to their respective β2c (PSMB7) and β2i (PSMB10/MECL-1) subunits. While this compound is cleaved by both proteasome types, the efficiency of this cleavage can differ, reflecting the distinct substrate specificities of the two complexes. The immunoproteasome generally exhibits enhanced trypsin-like activity compared to its constitutive counterpart.
Quantitative Data Summary
| Parameter | Constitutive Proteasome (β2c subunit) | Immunoproteasome (β2i subunit) | Key Observations |
| Substrate Specificity | Cleaves after basic amino acid residues. | Also cleaves after basic amino acid residues, but generally with a higher efficiency. The immunoproteasome displays increased chymotrypsin-like and trypsin-like activities.[1] | This compound serves as a substrate for both, measuring the trypsin-like activity. |
| Relative Cleavage Efficiency | Baseline trypsin-like activity. | Generally exhibits enhanced trypsin-like activity. Studies using the similar substrate Boc-LRR-AMC showed that immunoproteasomes cleaved it approximately 100% faster than constitutive proteasomes. | The immunoproteasome is more efficient at processing substrates with basic residues at the C-terminus. |
| Inhibitor Sensitivity | Sensitive to general proteasome inhibitors (e.g., Bortezomib, MG-132). | Also sensitive to general proteasome inhibitors. Specific inhibitors for the β2i subunit are not commercially available.[2] | Differentiating the activity in mixed populations requires specific inhibitors for other subunits or immunoproteasome-specific inhibitors. |
Experimental Protocols
Measurement of Proteasome Activity in Cell Lysates using this compound
This protocol outlines the steps to measure and compare the trypsin-like activity of proteasomes in cell lysates, for example, from cells with and without interferon-γ (IFN-γ) treatment to induce immunoproteasome expression.
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
Cell culture medium and reagents
-
Recombinant IFN-γ (for immunoproteasome induction)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with 1 mM DTT and protease inhibitor cocktail (proteasome inhibitors excluded) immediately before use.
-
This compound substrate (10 mM stock in DMSO)
-
Proteasome Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT.
-
Proteasome inhibitor (e.g., MG-132, 10 mM stock in DMSO) for control wells.
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
For immunoproteasome induction, treat a subset of cells with an optimized concentration of IFN-γ for 24-48 hours. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of each lysate.
-
-
Proteasome Activity Assay:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Proteasome Assay Buffer.
-
Prepare the substrate working solution by diluting the this compound stock to a final concentration of 100 µM in pre-warmed (37°C) Proteasome Assay Buffer.
-
In a 96-well black plate, add 50 µL of each cell lysate per well. Include wells with Lysis Buffer only as a blank.
-
For inhibitor controls, pre-incubate a replicate set of lysates with a proteasome inhibitor (e.g., 10 µM MG-132) for 15 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the this compound working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically every 5 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Determine the rate of AMC release (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated sample from the corresponding untreated sample to determine the proteasome-specific activity.
-
Normalize the proteasome activity to the amount of protein in each lysate.
-
Compare the normalized trypsin-like activity between the IFN-γ-treated (immunoproteasome-rich) and untreated (constitutive proteasome-rich) samples.
-
Visualizations
Signaling Pathways for Proteasome Expression
The expression of constitutive and immunoproteasomes is regulated by distinct signaling pathways. The constitutive proteasome is maintained under normal cellular conditions, while the immunoproteasome is induced by pro-inflammatory stimuli.
Caption: Regulation of Constitutive and Immunoproteasome Expression.
Experimental Workflow: Comparing Proteasome Activity
The following diagram illustrates the workflow for comparing the trypsin-like activity of constitutive and immunoproteasomes using this compound.
Caption: Workflow for Proteasome Activity Comparison.
Logical Relationship: Substrate Cleavage
This diagram shows the cleavage of this compound by the catalytic β2 subunits of both the constitutive and immunoproteasomes, leading to the release of the fluorescent AMC molecule.
Caption: Cleavage of this compound by Proteasomes.
References
A Comparative Guide to Fluorogenic Substrates: Ac-RLR-AMC for Proteasome Activity and Ac-IETD-AMC for Caspase-8 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the applications, limitations, and experimental data for the fluorogenic peptide substrate Ac-RLR-AMC. Contrary to potential misconceptions, this compound is not a substrate for caspase-8 but is a well-established tool for measuring the trypsin-like activity of the 26S proteasome. For researchers interested in caspase-8 activity, this guide will compare this compound with a widely used and specific caspase-8 substrate, Ac-IETD-AMC, to clarify their distinct applications and provide relevant experimental details.
Introduction
This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This property makes it a valuable tool for enzymatic assays. The specificity of the peptide sequence dictates which protease will cleave it. Literature overwhelmingly indicates that this compound is specific for the trypsin-like activity of the 26S proteasome.
In contrast, the study of apoptosis, or programmed cell death, often involves the measurement of caspase activity. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. The specific fluorogenic substrate for caspase-8 is Ac-IETD-AMC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin).
This guide will delineate the applications and limitations of this compound in the context of proteasome research and provide a comparative analysis with Ac-IETD-AMC for caspase-8 research, supported by experimental data and protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its counterpart in caspase-8 research, Ac-IETD-AMC, along with a common substrate for effector caspases, Ac-DEVD-AMC.
| Parameter | This compound (for 26S Proteasome) | Ac-IETD-AMC (for Caspase-8) | Ac-DEVD-AMC (for Caspase-3/7) |
| Target Enzyme | 26S Proteasome (Trypsin-like activity) | Caspase-8 | Caspase-3, Caspase-7 |
| Peptide Sequence | Ac-Arg-Leu-Arg-AMC | Ac-Ile-Glu-Thr-Asp-AMC | Ac-Asp-Glu-Val-Asp-AMC |
| Km Value | 78 µM[1][2] | Data not consistently found | ~10 µM for Caspase-3[3] |
| kcat Value | Data not consistently found | Data not consistently found | Data not consistently found |
| Excitation Wavelength | ~380 nm[4] | ~380 nm | ~380 nm[5] |
| Emission Wavelength | ~460 nm[4] | ~440-460 nm | ~460 nm[5] |
Signaling Pathways
1. The Ubiquitin-Proteasome System (UPS)
The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins. It has three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is used to specifically measure the trypsin-like activity.
Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.
2. The Extrinsic Apoptosis Pathway
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to cell surface death receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated. Activated caspase-8 then initiates a cascade of downstream effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.
Caption: The extrinsic apoptosis pathway and the role of Ac-IETD-AMC.
Experimental Protocols
1. 26S Proteasome Trypsin-Like Activity Assay using this compound
This protocol is adapted from methodologies for measuring proteasome activity in cell lysates.
a. Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer without protease inhibitors)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Proteasome inhibitor (e.g., MG-132) for control
-
96-well black microplate
-
Fluorescence microplate reader
b. Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration.
-
Set up Reactions: In a 96-well black plate, add cell lysate (e.g., 20-50 µg of protein) to each well. For a negative control, include wells with a proteasome inhibitor (e.g., MG-132) pre-incubated with the lysate for 15-30 minutes. Adjust the final volume with Assay Buffer.
-
Initiate Reaction: Add this compound to a final concentration of 10-100 µM.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record readings every 5 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time curve. Proteasome activity is the difference between the rate in the absence and presence of the inhibitor.
Caption: Experimental workflow for 26S proteasome activity assay.
2. Caspase-8 Activity Assay using Ac-IETD-AMC
This protocol is a general method for measuring caspase-8 activity in apoptotic cell lysates.
a. Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-IETD-AMC substrate (stock solution in DMSO)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for control
-
96-well black microplate
-
Fluorescence microplate reader
b. Procedure:
-
Induce Apoptosis and Prepare Lysates: Treat cells to induce apoptosis and prepare lysates from both treated and untreated cells. Determine protein concentration.
-
Set up Reactions: In a 96-well black plate, add cell lysate (e.g., 50-100 µg of protein) to each well. Include wells with a caspase-8 inhibitor for negative controls. Adjust the final volume with Caspase Assay Buffer.
-
Initiate Reaction: Add Ac-IETD-AMC to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the end-point fluorescence using an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Compare the fluorescence of the apoptotic sample to the non-apoptotic control to determine the fold-increase in caspase-8 activity.
Caption: Experimental workflow for Caspase-8 activity assay.
Limitations and Alternatives
This compound for Proteasome Activity:
-
Limitations: The primary limitation is its specificity for only the trypsin-like activity of the proteasome. To get a full profile of proteasome activity, other substrates are needed, such as Suc-LLVY-AMC for chymotrypsin-like activity and Z-LLE-AMC for caspase-like activity. Additionally, in crude cell extracts, other proteases could potentially contribute to substrate cleavage, making the use of specific proteasome inhibitors crucial for accurate measurement.
-
Alternatives: As mentioned, a combination of substrates targeting the different catalytic sites of the proteasome provides a more complete picture. Other techniques like Western blotting for specific ubiquitinated proteins or mass spectrometry-based proteomics can also be used to study the effects of proteasome activity.
Ac-IETD-AMC for Caspase-8 Activity:
-
Limitations: While Ac-IETD-AMC is a good substrate for caspase-8, it can also be cleaved by other caspases, such as granzyme B.[6] Therefore, in certain contexts, the measured activity may not be solely due to caspase-8. The sensitivity of the assay can also be a limitation if caspase-8 activation is weak.
-
Alternatives: Other substrates with different fluorophores (e.g., AFC) are available and may offer different sensitivity profiles. For greater specificity, immunocapture-based activity assays can be employed, where caspase-8 is first isolated from the lysate before its activity is measured. Furthermore, Western blotting for the cleavage of pro-caspase-8 or its downstream targets (like caspase-3 or Bid) provides a complementary method to confirm caspase-8 activation.
Conclusion
This compound and Ac-IETD-AMC are valuable tools in their respective fields of research. This compound is a specific substrate for assaying the trypsin-like activity of the 26S proteasome, a key component of the cellular protein degradation machinery. In contrast, Ac-IETD-AMC is a specific substrate for caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Understanding the distinct applications and limitations of these substrates is crucial for designing experiments and accurately interpreting results. This guide provides the necessary information for researchers to appropriately select and utilize these fluorogenic substrates in their studies of proteasome function and apoptosis.
References
A Head-to-Head Comparison: The Superior Sensitivity of Ac-RLR-AMC in Proteasome Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of cellular protein degradation, the accurate measurement of proteasome activity is crucial. The choice of substrate for these assays directly impacts the sensitivity, reliability, and overall quality of the experimental data. This guide provides an objective comparison of the fluorogenic substrate Ac-RLR-AMC with traditional colorimetric substrates, supported by experimental data and detailed protocols, to aid in the selection of the optimal assay for your research needs.
The 26S proteasome is a critical multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Consequently, its activity is a key area of investigation in numerous diseases, including cancer and neurodegenerative disorders. This compound (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed to measure the trypsin-like activity of the 26S proteasome. Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, providing a sensitive measure of enzymatic activity.
In contrast, colorimetric assays typically employ substrates conjugated to a chromophore, such as p-nitroaniline (pNA). Enzymatic cleavage releases the chromophore, which can be quantified by measuring its absorbance. While straightforward and cost-effective, these assays often lack the sensitivity required for detecting subtle changes in proteasome activity or for use with limited sample material.
Quantitative Performance Comparison
Fluorogenic assays utilizing substrates like this compound generally offer significantly higher sensitivity compared to their colorimetric counterparts.[1][2][3] This enhanced sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, making them ideal for high-throughput screening and detailed kinetic studies.[2]
| Feature | This compound (Fluorogenic) | Colorimetric Substrates (e.g., Ac-DEVD-pNA) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Reporter Group | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Excitation/Emission | ~380 nm / ~440-460 nm[4][5][6] | N/A |
| Absorbance Wavelength | N/A | ~405 nm |
| Relative Sensitivity | High | Low[1][2][3] |
| Michaelis Constant (Km) | 78 µM (for purified proteasome) | 9.7 µM - 180 µM (for various caspases with Ac-DEVD-pNA) |
| Primary Advantages | High sensitivity, wide dynamic range, suitable for kinetic assays.[2] | Cost-effective, simple instrumentation.[1] |
| Primary Disadvantages | Requires a fluorescence plate reader, potential for compound interference. | Lower sensitivity, may require longer incubation times.[1] |
Signaling Pathway and Experimental Workflow
The enzymatic cleavage of this compound by the 26S proteasome results in the release of the fluorescent AMC molecule. This process can be visualized as a clear signaling pathway.
Similarly, the workflow for a typical colorimetric assay using a pNA-based substrate can be illustrated.
A generalized experimental workflow for comparing these two types of assays is outlined below.
Experimental Protocols
Key Experiment 1: Fluorogenic Proteasome Activity Assay using this compound
Objective: To quantify the trypsin-like activity of the 26S proteasome in cell lysates.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Cell lysate containing active proteasomes
-
Proteasome inhibitor (e.g., MG-132) for control
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).
-
Prepare cell lysates by standard methods, ensuring to avoid protease inhibitors that would inhibit the proteasome. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
To each well of a black 96-well plate, add cell lysate (e.g., 20-50 µg of total protein).
-
For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm. Kinetic readings are recommended, taken every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the inhibitor control from the rate of the experimental samples to determine the specific proteasome activity.
-
A standard curve using known concentrations of free AMC can be generated to convert the relative fluorescence units (RFU) to the amount of cleaved substrate.
-
Key Experiment 2: Colorimetric Protease Assay using a pNA-based Substrate
Objective: To quantify protease activity in cell lysates using a colorimetric substrate. For the purpose of this guide, a generic protocol for a caspase-3 assay using Ac-DEVD-pNA is provided as a representative example of a colorimetric protease assay.
Materials:
-
Ac-DEVD-pNA substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Cell lysate from apoptotic and non-apoptotic cells
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in the desired cell line. A non-induced cell line should be used as a negative control.
-
Harvest cells and prepare cell lysates using the Cell Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
To each well of a clear 96-well plate, add 50-200 µg of protein lysate.
-
Adjust the final volume of each well to 50 µL with Cell Lysis Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the Ac-DEVD-pNA substrate (typically 4 mM stock, for a final concentration of 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing buffer and substrate only) from all readings.
-
The fold-increase in protease activity can be determined by comparing the absorbance of the apoptotic sample to the non-apoptotic control.
-
Conclusion
References
- 1. ubpbio.com [ubpbio.com]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inflammasome Activation Assays: Focus on Reproducibility and Robustness
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of inflammation, the accurate and reproducible measurement of inflammasome activation is paramount. This guide provides a comprehensive comparison of key assays used to quantify this process, with a special emphasis on their reproducibility and robustness. While the term "Ac-RLR-AMC assay" was specified, it is important to clarify that Ac-Arg-Leu-Arg-AMC (this compound) is a fluorogenic substrate used to measure the activity of the 26S proteasome, a cellular machinery distinct from the inflammasome.[1][2][3][4] This guide will therefore focus on established and widely used assays for monitoring inflammasome activation, primarily through the measurement of caspase-1 activity.
Overview of Inflammasome Activation and Key Readouts
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system.[5][6][7][8][9] Their activation by various stimuli, such as pathogens and cellular stress, leads to the activation of caspase-1.[6][7][8][10] Active caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[6][7][8] It can also induce a form of programmed cell death known as pyroptosis.[5][8][11] Therefore, the most common readouts for inflammasome activation are the measurement of active caspase-1, mature IL-1β and IL-18, and pyroptotic cell death.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a well-studied example.
Comparison of Common Inflammasome Activation Assays
The choice of assay depends on various factors, including the specific research question, required throughput, and available equipment. Below is a comparison of the most common methods for measuring caspase-1 activity, a direct indicator of inflammasome activation.
| Assay Type | Principle | Throughput | Sensitivity | Reproducibility | Robustness |
| Bioluminescent Assays (e.g., Caspase-Glo® 1) | Luciferase-based detection of caspase-1 activity using a specific luminogenic substrate (e.g., Z-WEHD-aminoluciferin).[5][8][11] | High | High | High | Good |
| Fluorometric Assays (e.g., FLICA) | A fluorescently labeled inhibitor of caspases (FLICA) binds covalently to active caspase-1, allowing for quantification by fluorescence detection.[10] | Medium-High | Medium-High | Good | Moderate |
| Immunoblotting (Western Blot) | Detection of the cleaved (active) subunits of caspase-1 using specific antibodies.[10] | Low | Low-Medium | Moderate | High |
| ELISA | Sandwich immunoassay to quantify the amount of cleaved caspase-1 or secreted IL-1β/IL-18. | Medium-High | High | High | Good |
| High-Content Imaging (e.g., ICCE) | Imaging-based method to visualize and quantify ASC speck formation and co-localization with active caspase-1.[10] | Low-Medium | High | Good | Moderate |
| Flow Cytometry | Can be used with FLICA probes to quantify caspase-1 activity at the single-cell level.[12] | High | High | High | Moderate |
Experimental Protocols for Key Assays
Detailed and standardized protocols are crucial for ensuring the reproducibility and robustness of experimental results. An inter-laboratory comparison study has demonstrated that with common standard operating procedures (SOPs), reproducible results for NLRP3 inflammasome activation assays can be achieved.[6][9][13]
Bioluminescent Caspase-1 Activity Assay (e.g., Caspase-Glo® 1)
This protocol is a generalized procedure based on commercially available kits.
Methodology:
-
Cell Plating and Treatment: Seed cells (e.g., THP-1 monocytes or murine bone marrow-derived macrophages) in a white-walled, 96-well plate and differentiate if necessary.[5][11][14] Prime the cells with a TLR agonist like LPS, followed by treatment with an inflammasome activator (e.g., nigericin, ATP).[8][11][15]
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 1 Reagent to room temperature.[14] Add the reagent directly to the cell culture wells.[5][8][11] For specificity control, a parallel set of wells can be treated with the caspase-1 inhibitor Ac-YVAD-CHO.[5][14][16]
-
Incubation: Mix the plate on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.[14]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-1.
FLICA-based Caspase-1 Activity Assay (Flow Cytometry)
This protocol outlines a general procedure for using a fluorescent inhibitor to detect active caspase-1.
Methodology:
-
Cell Treatment: Treat cells with appropriate priming and activating stimuli as described above.
-
FLICA Labeling: Add the FLICA reagent (e.g., FLICA-660) directly to the cell culture medium and incubate for the recommended time (typically 30-60 minutes) to allow the inhibitor to enter the cells and bind to active caspase-1.[10]
-
Wash: Wash the cells to remove any unbound FLICA reagent.
-
Staining (Optional): Cells can be co-stained with other markers, for example, a viability dye to exclude dead cells from the analysis.
-
Acquisition and Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of active caspase-1 in each cell.
Immunoblotting for Caspase-1 Cleavage
This method provides a qualitative or semi-quantitative assessment of caspase-1 activation.
Methodology:
-
Cell Lysis and Supernatant Collection: Following treatment, collect both the cell culture supernatant and the cell lysate. Active caspase-1 is often secreted from the cell.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved subunit indicates caspase-1 activation.
Reproducibility and Robustness Considerations
-
Bioluminescent Assays like the Caspase-Glo® 1 assay are generally considered highly reproducible due to their simple "add-mix-measure" format, which minimizes pipetting errors and sample handling.[5][15] The stable luminescent signal also contributes to its robustness.[8][11] Specificity is enhanced by the inclusion of a proteasome inhibitor in the reagent and the use of a specific caspase-1 inhibitor for confirmation.[5][8][11]
-
FLICA-based assays offer good reproducibility, especially when coupled with flow cytometry for single-cell analysis. However, the robustness can be affected by factors such as the efficiency of the washing steps and potential off-target binding of the inhibitor.
-
Immunoblotting can be highly robust in confirming results, but its reproducibility for quantification is often lower than plate-based assays due to the multiple manual steps involved (e.g., loading, transfer efficiency, antibody affinity).
-
ELISA is known for its high reproducibility and is well-suited for quantifying secreted proteins like IL-1β. Its robustness is dependent on the quality and specificity of the antibodies used.
-
High-Content Imaging provides detailed single-cell information and can be highly reproducible with automated image acquisition and analysis pipelines. The complexity of the experimental setup and data analysis may affect its broader robustness across different labs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]
- 4. This compound tfa — TargetMol Chemicals [targetmol.com]
- 5. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 6. An inter-laboratory comparison of an NLRP3 inflammasome activation assay and dendritic cell maturation assay using a nanostructured lipid carrier and a polymeric nanomedicine, as exemplars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An inter-laboratory comparison of an NLRP3 inflammasome activation assay and dendritic cell maturation assay using a nanostructured lipid carrier and a polymeric nanomedicine, as exemplars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE): An imaging flow cytometer-based detection and assessment of inflammasome specks and caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 15. biocompare.com [biocompare.com]
- 16. promega.com [promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-RLR-AMC
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Ac-RLR-AMC (Acetyl-L-arginyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin), a fluorogenic substrate commonly used in studies of proteasome activity. Adherence to these procedures will help maintain a safe workspace and ensure compliance with regulations.
Safety and Disposal Overview
This compound is generally classified as non-hazardous.[1] However, it is prudent to handle it with standard laboratory precautions. Direct contact may cause irritation to the eyes, skin, and mucous membranes.[1] The primary components of this compound waste from experimental procedures are the peptide substrate itself and the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), generated upon cleavage.[2][3][4]
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Hazard Classification | Non-hazardous | [1] |
| Primary Hazards | May cause irritation to mucous membranes, eyes, and skin. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Disposal Recommendation | Dispose of in compliance with all local and national regulations. | [1] |
| Stability | Stable under normal conditions. | [1] |
| Solubility | Soluble in 5% acetic acid and DMSO. | [5] |
Experimental Context: Waste Generation
This compound is a fluorogenic substrate used to measure the trypsin-like activity of the 26S proteasome.[2][3] In a typical assay, this compound is added to a solution containing the enzyme source (such as cell lysates or purified proteasomes) in a buffer. The enzymatic cleavage of the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[4][5] The resulting waste product is therefore a solution containing:
-
Unused this compound
-
Cleaved peptide fragments
-
Free 7-amino-4-methylcoumarin (AMC)
-
Buffer salts
-
Enzyme source (e.g., cell lysates, proteins)
-
Solvents (e.g., DMSO, acetic acid) used for initial substrate dissolution.
Step-by-Step Disposal Protocol
The following workflow outlines the recommended procedure for the disposal of waste containing this compound.
Detailed Steps:
-
Waste Assessment and Segregation:
-
Identify all components in the waste stream. While this compound and its byproduct AMC are non-hazardous, other components such as biological materials (cell lines, tissues), or other chemicals in the buffer may require special handling.
-
Segregate waste containing this compound from other hazardous chemical waste streams unless institutional guidelines specify otherwise.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof container.
-
The container should be clearly labeled with its contents (e.g., "Aqueous waste with this compound and biological material").
-
-
Decontamination (if necessary):
-
If the experimental protocol involves the use of infectious agents or certain cell lines, the waste must be decontaminated according to your institution's biosafety guidelines. This may involve treatment with a suitable disinfectant, such as a final concentration of 10% bleach, for an appropriate contact time before disposal.
-
-
Final Disposal:
-
Once the waste is collected and decontaminated (if required), dispose of the sealed container in accordance with your institution's and local regulations for non-hazardous chemical or biological waste.[1] This typically involves placing it in a designated waste accumulation area for collection by environmental health and safety personnel.
-
Solid waste, such as contaminated pipette tips and tubes, should be placed in the appropriate solid waste container (e.g., biohazardous waste if applicable).
-
By following these procedures, you contribute to a safer research environment and ensure the responsible management of laboratory waste. Always consult your institution's specific safety and disposal protocols.
References
Standard Operating Procedure: Safe Handling of Ac-RLR-AMC
This document provides essential safety and logistical guidance for the handling and disposal of Acetyl-L-leucyl-L-arginyl-L-arginine-7-amido-4-methylcoumarin (Ac-RLR-AMC), a fluorogenic substrate used to assay the trypsin-like activity of the 20S proteasome.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Assessment
While one Safety Data Sheet (SDS) classifies this compound as having "No Significant Hazard," it is prudent to handle it as a potentially hazardous substance due to its components and lack of comprehensive toxicological data.[4][5] The compound may cause irritation to the skin, eyes, and mucous membranes.[4] Many commercial preparations are supplied as a trifluoroacetate (B77799) (TFA) salt, which can be corrosive.[5]
Summary of Potential Hazards:
| Hazard Type | Description | Primary Exposure Route |
|---|---|---|
| Eye Irritation | May cause irritation upon contact. Direct contact with powder or solutions should be avoided.[4] | Eyes |
| Skin Irritation | May cause irritation after contact. Prolonged or repeated exposure should be minimized.[4] | Skin |
| Respiratory Irritation | Inhalation of the lyophilized powder may cause irritation to mucous membranes and the respiratory tract.[4] | Inhalation |
| Ingestion | May cause irritation to mucous membranes if swallowed.[4] | Ingestion |
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound in its solid or reconstituted form.
PPE Requirements:
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye / Face Protection | Approved safety goggles with side shields. | Protects against splashes of solutions or accidental projection of powder into the eyes.[4] |
| Skin Protection (Hands) | Chemical-resistant nitrile or PVC gloves. | Prevents direct skin contact with the compound, which may cause irritation.[4][5] |
| Skin Protection (Body) | Standard laboratory coat. | Protects skin and personal clothing from contamination in case of spills.[5] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a certified respirator if weighing powder outside of a chemical fume hood or if aerosolization is possible. | Ensures adequate ventilation to prevent inhalation of the powder.[4][5] |
Safe Handling and Operational Workflow
Proper handling procedures are essential from preparation through disposal. The general workflow involves careful preparation, precise handling during the experiment, and thorough decontamination.
Caption: General workflow for handling this compound.
Experimental Protocol: Handling and Reconstitution
-
Preparation:
-
Handling and Reconstitution:
-
If weighing the solid powder, perform this task in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Reconstitute the substrate using a suitable solvent such as DMSO or 5% acetic acid.[3] Add the solvent slowly to the vial to avoid splashing.
-
Typical stock concentrations range from 10-100 μM for use in assays.[3] Mix gently until fully dissolved.
-
-
Storage:
Spill, Decontamination, and Disposal Plan
Immediate and appropriate action must be taken in the event of a spill. All waste must be treated as chemical waste and disposed of according to institutional guidelines.
Caption: Spill response procedure for this compound.
Procedural Guidance:
-
Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a suitable container labeled for chemical waste.[4]
-
Clean the spill area thoroughly with soap and water.[4]
-
-
Waste Disposal:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) and unused solutions in a clearly labeled, sealed container.
-
Dispose of the waste container in compliance with all local, state, and national regulations, typically through your institution's Environmental Health & Safety (EH&S) department.[4]
-
First Aid Measures
In case of accidental exposure, follow these immediate first aid measures and seek medical attention if symptoms persist.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. adipogen.com [adipogen.com]
- 4. nordicbiosite.com [nordicbiosite.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
